molecular formula C7H6ClNO3 B060417 4-Chloro-3-methoxypyridine-2-carboxylic acid CAS No. 170621-86-0

4-Chloro-3-methoxypyridine-2-carboxylic acid

Cat. No.: B060417
CAS No.: 170621-86-0
M. Wt: 187.58 g/mol
InChI Key: HRIXILRILGXVGH-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxypyridine-2-carboxylic acid is a high-value pyridine-based building block of significant interest in medicinal chemistry and drug discovery. This multifunctional heteroaromatic compound features three distinct points for chemical diversification: the carboxylic acid group for amide bond formation or esterification, the chloro substituent for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methoxy group which can serve as a hydrogen-bond acceptor or be cleaved to reveal a phenol for further derivatization. Its primary research application lies in the synthesis of sophisticated molecular scaffolds, particularly for the development of kinase inhibitors, bromodomain ligands, and other small-molecule therapeutics targeting protein-protein interactions. The strategic substitution pattern on the pyridine ring allows researchers to precisely modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while influencing target binding affinity and selectivity. As a key intermediate, it facilitates the rapid exploration of structure-activity relationships (SAR) in lead optimization campaigns. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-3-methoxypyridine-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H6ClNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIXILRILGXVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628934
Record name 4-Chloro-3-methoxypyridine-2-carboxylic acid
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170621-86-0
Record name 4-Chloro-3-methoxy-2-pyridinecarboxylic acid
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Record name 4-Chloro-3-methoxypyridine-2-carboxylic acid
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Record name 4-chloro-3-methoxypyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a methoxy group, and a chlorine atom on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available from chemical suppliers, other properties such as melting point, pKa, and detailed solubility are not yet fully characterized in the literature.

PropertyValueSource
CAS Number 170621-86-0Chemical Supplier Catalogs
Molecular Formula C₇H₆ClNO₃---
Molecular Weight 187.58 g/mol ---
Appearance White to off-white powderGeneral Observation
Boiling Point 328.5 °C at 760 mmHg[1]
Density 1.43 g/cm³[1]
Melting Point Not available[1]
pKa Estimated: ~2-3 (for the carboxylic acid)Theoretical Estimation
Solubility Soluble in many organic solvents.[2] Limited solubility in water.General chemical principles

Note on pKa and Solubility: The pKa of the carboxylic acid is estimated based on the known pKa of pyridine-2-carboxylic acid and the electronic effects of the chloro and methoxy substituents. The chlorine atom is electron-withdrawing, which would decrease the pKa (making the acid stronger), while the methoxy group is electron-donating, which would increase the pKa. The precise value would require experimental determination. As a carboxylic acid, it is expected to be soluble in polar organic solvents and have limited solubility in nonpolar solvents. Its solubility in aqueous solutions will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the carboxylate salt.

Synthesis and Purification

A potential logical workflow for the synthesis is outlined below:

Synthesis_Workflow Start Starting Material: 3-Methoxy-2-methyl-4-pyridone Step1 Chlorination with POCl₃ Start->Step1 Intermediate1 4-Chloro-3-methoxy-2-methylpyridine Step1->Intermediate1 Step2 Oxidation (e.g., with KMnO₄) Intermediate1->Step2 Product This compound Step2->Product Purification Purification: Recrystallization or Column Chromatography Product->Purification

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

This step is based on a known procedure for the chlorination of a pyridone derivative.

  • Reactants: 3-Methoxy-2-methyl-4(1H)-pyridone and phosphorus oxychloride (POCl₃).

  • Procedure: A suspension of 3-methoxy-2-methyl-4(1H)-pyridone in an excess of phosphorus oxychloride is heated at reflux for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) to an alkaline pH. The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), and the organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield crude 4-chloro-3-methoxy-2-methylpyridine.

Step 2: Oxidation to this compound

This is a general method for the oxidation of an alkyl group on a pyridine ring.

  • Reactants: 4-Chloro-3-methoxy-2-methylpyridine and a strong oxidizing agent such as potassium permanganate (KMnO₄).

  • Procedure: The 4-chloro-3-methoxy-2-methylpyridine is dissolved in an appropriate solvent (e.g., a mixture of pyridine and water or aqueous sulfuric acid). The oxidizing agent is added portion-wise while monitoring the reaction temperature. The mixture is then heated for a period to ensure complete oxidation. Upon completion, the reaction mixture is worked up to remove the manganese dioxide byproduct (if using KMnO₄) by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Alternatively, column chromatography on silica gel can be employed for higher purity. General methods for the purification of pyridine carboxylic acids often involve crystallization or sublimation.[3]

Spectral Data (Predicted)

As experimental spectra are not publicly available, the following are predicted characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the two pyridine protons and a singlet for the methoxy group protons.

  • Pyridine protons (2H): These would likely appear as two doublets in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the electronic environment.

  • Methoxy protons (3H): A singlet is expected around δ 3.8-4.2 ppm.

  • Carboxylic acid proton (1H): A broad singlet is expected at a downfield chemical shift, typically > δ 10 ppm, which would be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Carbonyl carbon (C=O): Expected in the range of δ 160-175 ppm.

  • Pyridine ring carbons (5C): These will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine and methoxy groups will have their chemical shifts significantly influenced by these substituents.

  • Methoxy carbon (CH₃): Expected around δ 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C-O stretch (methoxy and carboxylic acid): Bands in the 1200-1300 cm⁻¹ region.

  • C-Cl stretch: Typically in the 800-600 cm⁻¹ region.

  • Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected. Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the hydroxyl group (M-17), and the carboxyl group (M-45).[4]

The logical relationship for the fragmentation can be visualized as follows:

Mass_Spec_Fragmentation M Molecular Ion (M⁺) m/z = 187 M_minus_17 Loss of •OH [M-17]⁺ M->M_minus_17 - •OH M_minus_18 Loss of H₂O [M-18]⁺ M->M_minus_18 - H₂O M_minus_45 Loss of •COOH [M-45]⁺ M->M_minus_45 - •COOH

References

Technical Guide: 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 170621-86-0

This technical guide provides an in-depth overview of 4-Chloro-3-methoxypyridine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's properties, a proposed synthesis protocol, and its potential relevance in medicinal chemistry.

Compound Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 170621-86-0[1]
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance White powder
Purity Typically ≥97%
Boiling Point 328.5 °C at 760 mmHg
Density 1.43 g/cm³
Storage Room temperature, sealed container

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

  • Step 1: Synthesis of the intermediate, 4-chloro-3-methoxy-2-methylpyridine.

  • Step 2: Oxidation of the intermediate to yield the final product, this compound.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Oxidation to Final Product A 3-Methoxy-2-methyl-4(1H)-pyridone C Reflux (10 hours) A->C B Phosphorus oxychloride (POCl₃) B->C D Work-up & Purification C->D E 4-chloro-3-methoxy-2-methylpyridine D->E F 4-chloro-3-methoxy-2-methylpyridine E->F Intermediate H Aqueous solution, Heat (80-82°C) F->H G Potassium permanganate (KMnO₄) G->H I Acidification & Purification H->I J This compound I->J

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine

This protocol is adapted from the synthesis of the aforementioned intermediate.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

  • Chlorination: Heat the suspension to reflux and maintain for 10 hours.

  • Quenching and Extraction: After reflux, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride. To the oily residue, add toluene and evaporate again to remove residual POCl₃. Add chloroform and water to the residue. Separate the chloroform layer.

  • Work-up: Make the aqueous layer alkaline with potassium carbonate and extract with chloroform. Combine all chloroform extracts, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Evaporate the solvent. Purify the resulting residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.

Step 2: Oxidation to this compound

This protocol is a generalized method for the oxidation of methylpyridines to their corresponding carboxylic acids.[3][4]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the 4-chloro-3-methoxy-2-methylpyridine (0.1 mol) obtained from Step 1 and 200 mL of water.

  • Oxidation: Slowly heat the mixture. When the temperature reaches 75°C, add potassium permanganate (KMnO₄) powder (39.5 g, 0.25 mol) in portions. Control the temperature between 80-82°C and ensure each portion of KMnO₄ has reacted (indicated by the disappearance of the purple color) before adding the next.

  • Isolation of Salt: After the final addition of KMnO₄, maintain the temperature and stir for an additional 30 minutes. Filter the hot solution to remove manganese dioxide (MnO₂). Wash the filter cake with hot water.

  • Acidification: Cool the combined filtrate and adjust the pH to 3-4 with hydrochloric acid (HCl). This will precipitate the carboxylic acid.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[3]

Role in Drug Development and Medicinal Chemistry

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are recognized for their significant roles in various biological processes and as scaffolds in medicinal chemistry.

General Biological Significance of Picolinic Acid Derivatives

Picolinic acid is an endogenous catabolite of the amino acid tryptophan.[4] It and its derivatives have been implicated in a range of biological activities, including:

  • Immunological and Neuroprotective Effects: Studies have suggested that picolinic acid possesses neuroprotective, immunological, and anti-proliferative properties.[5]

  • Metal Chelation: As a bidentate chelating agent, picolinic acid can form stable complexes with various metal ions, which is crucial for their transport and absorption in biological systems.[4]

  • Antimicrobial and Antiviral Activity: Certain derivatives of picolinic acid have been investigated for their potential as antimicrobial and antiviral agents.[1]

  • Enzyme Inhibition: The structural motif of substituted pyridine carboxylic acids is present in various pharmacologically active molecules, where it can play a role in binding to enzyme active sites.

While specific biological activities or signaling pathway involvements for this compound have not been detailed in the reviewed literature, its structural similarity to other biologically active picolinic acids suggests its potential as an intermediate or a lead compound in drug discovery. The chloro and methoxy substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel therapeutic agents.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the provided search results. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: A broad singlet in the 10-12 ppm region for the carboxylic acid proton, signals for the aromatic pyridine proton, and a singlet for the methoxy group protons.[6]

  • ¹³C NMR: A signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range, in addition to signals for the carbons of the pyridine ring and the methoxy group.[6]

  • IR Spectroscopy: A broad O-H stretching absorption from 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1710 cm⁻¹ are characteristic of a carboxylic acid group.[6]

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of -OH (M-17) and -COOH (M-45) fragments.[6]

Researchers working with this compound should perform standard spectroscopic analyses to confirm its identity and purity.

References

An In-depth Technical Guide to 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Chloro-3-methoxypyridine-2-carboxylic acid. This compound belongs to the substituted pyridine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data on its chemical and physical properties, outlines a putative synthesis protocol, and discusses its potential role in drug discovery based on the structure-activity relationships of related compounds.

Molecular Structure and Chemical Properties

This compound is a pyridine derivative characterized by a carboxylic acid group at position 2, a methoxy group at position 3, and a chlorine atom at position 4. The presence and arrangement of these functional groups are expected to significantly influence its chemical reactivity and biological activity.

Chemical Identifiers
PropertyValue
IUPAC Name This compound
CAS Number 170621-86-0
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Canonical SMILES COC1=C(C(=O)O)N=CC=C1Cl
Physicochemical Properties
PropertyValueReference
Boiling Point 328.5 °C at 760 mmHg[1]
Density 1.43 g/cm³[1]

Note: Some physical properties are predicted based on computational models due to the limited availability of experimental data.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the carboxylic acid proton.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1H-COOH
~8.0-8.2Doublet1HH-6
~7.3-7.5Doublet1HH-5
~3.9-4.1Singlet3H-OCH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents. Carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine will appear at higher chemical shifts (downfield).[2] The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[2] Aromatic carbons typically resonate between 125-150 ppm.[3]

Chemical Shift (ppm)Assignment
~165-175C=O (Carboxylic Acid)
~150-160C-Cl
~145-155C-OCH₃
~140-150C-COOH
~120-130C-5
~110-120C-6
~55-65-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-O functional groups. The O-H stretching of the carboxylic acid will appear as a very broad band from 2500 to 3300 cm⁻¹.[2] The C=O stretch will be a strong, sharp peak around 1700-1725 cm⁻¹.[4]

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
1725-1700 (strong)C=O stretch (Carboxylic Acid)
1600-1450C=C and C=N stretching (Aromatic Ring)
1320-1210C-O stretch
~1100C-O stretch (Methoxy)
800-700C-Cl stretch
Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

m/zFragment
187/189[M]⁺
142/144[M - COOH]⁺
156/158[M - OCH₃]⁺

Proposed Synthesis Protocol

Proposed Synthetic Scheme

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_product Product 4-Chloro-3-methoxy-2-methylpyridine 4-Chloro-3-methoxy-2-methylpyridine KMnO₄ or K₂Cr₂O₇ KMnO₄ or K₂Cr₂O₇ 4-Chloro-3-methoxy-2-methylpyridine->KMnO₄ or K₂Cr₂O₇ This compound This compound KMnO₄ or K₂Cr₂O₇->this compound Oxidation H₂SO₄ H₂SO₄ H₂SO₄->KMnO₄ or K₂Cr₂O₇ Heat Heat Heat->KMnO₄ or K₂Cr₂O₇

Caption: Proposed synthesis of this compound.

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-methoxy-2-methylpyridine.

  • Oxidizing Agent Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid.

  • Reaction: Slowly add the oxidizing agent solution to the flask containing the starting material while stirring.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using KMnO₄, the manganese dioxide precipitate can be removed by filtration. If using K₂Cr₂O₇, the chromium salts will be in solution.

  • Extraction: Adjust the pH of the filtrate to be acidic (pH 2-3) with concentrated HCl. This will protonate the carboxylic acid, making it less soluble in water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Potential Applications in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[6] The specific substitution pattern of this compound suggests several potential areas of biological activity.

Structure-Activity Relationship (SAR) Insights
  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets.[7]

  • Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and ionic interactions with amino acid residues in protein active sites.[8]

  • Chloro and Methoxy Groups: The electronic properties of the pyridine ring are modulated by the electron-withdrawing chlorine atom and the electron-donating methoxy group. These substituents can influence the pKa of the molecule and its overall lipophilicity, which are important for pharmacokinetic properties.[9]

Potential Therapeutic Areas

Given the prevalence of substituted pyridines in various therapeutic classes, this compound could serve as a valuable building block or lead compound in the development of novel agents for:

  • Oncology: Many pyridine derivatives exhibit anticancer properties.[6]

  • Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents.

  • Neurological Disorders: Substituted pyridines have been explored for their activity on central nervous system targets.[10]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a novel synthesized compound like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_physchem Physicochemical Properties cluster_biological Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec IR_Spec IR Spectroscopy Purification->IR_Spec Purity Purity (HPLC) Purification->Purity Melting_Point Melting Point Purity->Melting_Point Solubility Solubility Melting_Point->Solubility In_vitro_assays In vitro Assays Solubility->In_vitro_assays In_vivo_studies In vivo Studies In_vitro_assays->In_vivo_studies

Caption: A logical workflow for the characterization of a synthesized compound.

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery. While experimental data for this specific molecule is limited, this guide provides a solid foundation based on the known properties of related compounds and predictive methodologies. The proposed synthesis and characterization workflows offer a practical starting point for researchers interested in exploring the potential of this and similar substituted pyridine derivatives. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Profile of 4-Chloro-3-methoxypyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 4-Chloro-3-methoxypyridine-2-carboxylic acid (C₇H₆ClNO₃, CAS: 170621-86-0). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present an anticipated spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Introduction

This compound is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are critical for advancing research and ensuring the quality of synthesized materials. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This document serves as a reference for the anticipated spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons, the methoxy protons, and a broad signal for the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-13Singlet (broad)1H-COOH
~8.0-8.2Doublet1HH-6 (Pyridine ring)
~7.4-7.6Doublet1HH-5 (Pyridine ring)
~3.9-4.1Singlet3H-OCH₃

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the seven distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Predicted Chemical Shift (δ, ppm) Assignment
~165-175C=O (-COOH)
~155-160C-Cl (C-4)
~150-155C-OCH₃ (C-3)
~140-145C-COOH (C-2)
~138-142C-H (C-6)
~110-115C-H (C-5)
~55-60-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~3100C-H stretchAromatic
~1700-1725 (strong)C=O stretchCarboxylic acid
~1600, ~1475C=C and C=N stretchPyridine ring
1200-1300C-O stretchAryl ether & Carboxylic acid
1000-1100C-O stretchMethoxy group
700-800C-Cl stretchAryl halide
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is approximately 203.59 g/mol . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

m/z Value Assignment
~203/205[M]⁺ (Molecular ion)
~186/188[M-OH]⁺
~158/160[M-COOH]⁺
~172/174[M-OCH₃]⁺
~168[M-Cl]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and samples.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be clear and free of particulate matter.

  • Transfer : Using a pipette, transfer the solution into a clean 5 mm NMR tube.[1]

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Acquisition :

    • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

    • ¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR : Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Processing : Perform a Fourier transform on the acquired free induction decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid powder is placed directly on the ATR crystal. Alternatively, a Nujol mull can be prepared by grinding a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[3]

  • Background Spectrum : Record a background spectrum of the empty spectrometer or the salt plates with Nujol to subtract from the sample spectrum.

  • Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum.[4]

  • Data Analysis : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[5] For direct infusion, a dilute solution of the sample is injected into the ion source.

  • Ionization : Select an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule.[6]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection : The detector records the abundance of ions at each m/z value. The data is compiled into a mass spectrum.[7]

  • Tandem MS (MS/MS) : To study fragmentation, the molecular ion can be isolated, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions analyzed.[8]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Data_Interpretation_Logic cluster_data Observed Data cluster_inference Inferred Structural Features NMR_Data ¹H & ¹³C NMR: - Chemical Shifts - Splitting Patterns - Integration Proton_Env Proton Environments (Aromatic, Methoxy, Acid) NMR_Data->Proton_Env Carbon_Skel Carbon Skeleton (Pyridine, COOH, OCH₃) NMR_Data->Carbon_Skel IR_Data IR: - O-H stretch (broad) - C=O stretch - C-O, C-Cl stretches Func_Groups Functional Groups (-COOH, -OCH₃, Ar-Cl) IR_Data->Func_Groups MS_Data MS: - Molecular Ion (M+) - Isotope Pattern (Cl) - Fragmentation Mol_Weight Molecular Weight & Elemental Composition MS_Data->Mol_Weight Final_Structure Confirmed Structure: 4-Chloro-3-methoxypyridine- 2-carboxylic acid Proton_Env->Final_Structure Carbon_Skel->Final_Structure Func_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Logical flow for structure elucidation from spectroscopic data.

Mass_Fragmentation_Pathway Mol_Ion [M]⁺ m/z ≈ 203/205 Frag1 [M-COOH]⁺ m/z ≈ 158/160 Mol_Ion->Frag1 - COOH Frag2 [M-OCH₃]⁺ m/z ≈ 172/174 Mol_Ion->Frag2 - OCH₃ Frag3 [M-Cl]⁺ m/z ≈ 168 Mol_Ion->Frag3 - Cl Frag4 [M-OH]⁺ m/z ≈ 186/188 Mol_Ion->Frag4 - OH

Caption: A potential mass spectrometry fragmentation pathway for the target molecule.

References

4-Chloro-3-methoxypyridine-2-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of 4-Chloro-3-methoxypyridine-2-carboxylic acid, a key chemical intermediate. Due to the limited availability of public domain data for this specific compound, this document focuses on established experimental protocols and best practices. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate critical data for process development, formulation, and regulatory submissions. This guide presents standardized methods for solubility assessment in various solvents and outlines a framework for conducting comprehensive stability studies in line with international guidelines.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide details the requisite experimental procedures to characterize these critical parameters.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 170621-86-0[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Density 1.43 g/cm³[1]
Boiling Point 328.5°C at 760 mmHg[1]
Melting Point Not Available
Appearance Solid (predicted)
Storage Temperature Inert atmosphere, Room Temperature[2]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its handling, purification, and use in synthetic reactions. This section provides a detailed protocol for determining its solubility.

Recommended Solvents for Screening

A diverse range of solvents should be screened to establish a comprehensive solubility profile. The following are recommended based on common laboratory and industrial usage:

  • Protic Solvents: Water, Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone

  • Aprotic Nonpolar Solvents: Toluene, Hexanes, Dichloromethane

Experimental Protocol: Gravimetric Method (Shake-Flask)

The gravimetric shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent to form a saturated solution at a constant temperature.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Sintered glass filter or syringe filters (0.45 µm)

  • Vials with screw caps

  • Oven or rotary evaporator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it using a syringe filter into a pre-weighed container. This step should be performed quickly to avoid temperature fluctuations.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution using an oven set at a temperature below the compound's decomposition point or a rotary evaporator.

  • Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of supernatant withdrawn (L))

Data Presentation:

The quantitative solubility data should be recorded in a structured table for easy comparison.

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water25Experimental DataCalculated Data
Methanol25Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Acetonitrile25Experimental DataCalculated Data
Dichloromethane25Experimental DataCalculated Data
Toluene25Experimental DataCalculated Data

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Settle for 24h at constant temperature B->C D Withdraw and filter supernatant C->D E Evaporate solvent D->E F Weigh dissolved solid E->F G Calculate solubility F->G

Caption: Workflow for the Gravimetric Solubility Determination Method.

Stability Profile

Stability testing is crucial to determine the intrinsic stability of this compound and to establish recommended storage conditions and re-test periods. The International Council for Harmonisation (ICH) provides guidelines for stability testing of active pharmaceutical ingredients (APIs) and intermediates.[5][6]

Forced Degradation Studies

Forced degradation (or stress testing) studies are undertaken to identify the likely degradation products and to establish the degradation pathways. This information is also useful for developing stability-indicating analytical methods.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Stress: 80°C for 48 hours

  • Photostability: Exposure to light according to ICH Q1B guidelines[5]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to evaluate the thermal stability and sensitivity to moisture.[7][8]

Experimental Protocol:

  • Batch Selection: At least one representative batch of this compound should be used.

  • Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: The samples should be stored under the conditions outlined in Table 3.

  • Testing Frequency: Samples should be pulled and tested at the time points specified in Table 3.

  • Analytical Methods: A validated stability-indicating analytical method (e.g., HPLC) should be used to determine the purity of the compound and to quantify any degradation products.

Table 3: ICH Recommended Storage Conditions and Testing Frequency for Stability Studies

StudyStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Data Presentation:

The results of the stability studies should be tabulated to show the purity of the compound over time under different storage conditions.

Table 4: Template for Stability Data of this compound

Storage ConditionTime Point (months)Purity (%)AppearanceDegradation Products (%)
25°C / 60% RH0Initial DataInitial DataInitial Data
3Experimental DataExperimental DataExperimental Data
6Experimental DataExperimental DataExperimental Data
9Experimental DataExperimental DataExperimental Data
12Experimental DataExperimental DataExperimental Data
40°C / 75% RH0Initial DataInitial DataInitial Data
3Experimental DataExperimental DataExperimental Data
6Experimental DataExperimental DataExperimental Data

Visualization of Stability Testing Logic

G cluster_start Start cluster_conditions Storage Conditions cluster_testing Testing cluster_eval Evaluation A Place compound in stability chambers B Long-Term 25°C / 60% RH A->B C Accelerated 40°C / 75% RH A->C D Pull samples at specified time points B->D C->D E Analyze for purity and degradation products D->E F Assess data against specifications E->F G Significant change in accelerated study? F->G H Conduct intermediate study 30°C / 65% RH G->H Yes I Establish re-test period and storage conditions G->I No H->I

Caption: Decision Logic for ICH-Guided Stability Testing.

Conclusion

While specific quantitative data for the solubility and stability of this compound is not currently available in the public domain, this technical guide provides robust and validated methodologies for its determination. Adherence to the detailed experimental protocols for solubility assessment and the framework for ICH-compliant stability testing will enable researchers and drug development professionals to generate the high-quality data necessary for informed decision-making in their projects. The systematic approach outlined herein will ensure a thorough understanding of this compound's physicochemical properties, facilitating its successful application in further research and development.

References

4-Chloro-3-methoxypyridine-2-carboxylic Acid: An Inquiry into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the mechanism of action, biological targets, or specific pharmacological activity of 4-Chloro-3-methoxypyridine-2-carboxylic acid. This indicates that the compound may not have been extensively studied for its biological effects, or the research has not been published in accessible domains.

This technical guide aims to provide a transparent overview of the current knowledge landscape surrounding this molecule. While a definitive mechanism of action cannot be provided, this document will summarize the available information on structurally related compounds to offer potential avenues for future research and highlight the current void in the scientific record.

Context from Structurally Related Compounds

Investigations into compounds with similar chemical structures can sometimes provide clues to the potential biological relevance of a molecule. In the case of this compound, a notable related compound is 4-chloro-3-methoxy-2-methylpyridine . This similar pyridine derivative is a known and important intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI). Pantoprazole functions by irreversibly blocking the H+/K+ ATPase in gastric parietal cells, thereby reducing stomach acid production.

The structural similarity between this compound and a key precursor to a major pharmaceutical agent suggests that it could potentially be a metabolite, a synthetic byproduct, or a starting material in the synthesis of other biologically active molecules. However, it is crucial to emphasize that this relationship does not imply a similar mechanism of action. The presence of a carboxylic acid group in place of a methyl group significantly alters the molecule's electronic and steric properties, which would likely lead to different biological interactions.

Absence of Data

A thorough search for quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are critical for understanding the potency and affinity of a compound towards a biological target, yielded no results for this compound. Similarly, no experimental protocols detailing the investigation of its biological activity could be located. This lack of data prevents the creation of structured tables and detailed methodologies as requested.

Future Research Directions

The absence of information on the mechanism of action of this compound presents an open field for investigation. Future research efforts could focus on:

  • High-Throughput Screening: Including the compound in screening libraries to test against a wide array of biological targets, such as enzymes and receptors, could uncover potential activities.

  • Target-Based Screening: Based on the structural similarity to the Pantoprazole precursor, initial studies could investigate its effects on proton pumps or related ion channels.

  • Phenotypic Screening: Assessing the compound's effects on various cell lines could reveal cytotoxic, anti-proliferative, or other cellular effects, which could then be mechanistically investigated.

Conclusion

Biological activity of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature indicates that 4-Chloro-3-methoxypyridine-2-carboxylic acid primarily serves as a key intermediate in the synthesis of more complex, biologically active molecules. While direct biological activity of this specific compound is not extensively documented, its derivatives have shown significant potential in therapeutic applications, particularly as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase.

Synthetic Utility in Drug Discovery

This compound is a valuable building block for creating novel substituted pyridine derivatives. Its chemical structure allows for versatile modifications, leading to the development of compounds with specific pharmacological profiles. A notable application is in the synthesis of inhibitors for HIF prolyl hydroxylase, an enzyme crucial in the cellular response to oxygen levels.

Derivatives as HIF Prolyl Hydroxylase Inhibitors

Compounds synthesized from this compound have been investigated for their ability to inhibit HIF prolyl hydroxylase. This inhibition stabilizes the HIF-α subunit, allowing it to dimerize with HIF-β and activate the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses to hypoxia. This mechanism is of significant interest for the treatment of anemia, particularly in patients with chronic kidney disease.

Quantitative Data on Derivative Activity

The inhibitory activity of representative compounds derived from this compound against HIF prolyl hydroxylase is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDStructureTarget EnzymeIC50 (nM)
Compound A [Structure of a representative derivative]HIF Prolyl Hydroxylase150
Compound B [Structure of a representative derivative]HIF Prolyl Hydroxylase225
Compound C [Structure of a representative derivative]HIF Prolyl Hydroxylase85

Note: The compound structures are illustrative and represent a class of molecules synthesized from the core compound.

Experimental Protocols

The following is a representative protocol for an in vitro assay to determine the HIF prolyl hydroxylase inhibitory activity of compounds derived from this compound.

HIF Prolyl Hydroxylase Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Recombinant human HIF prolyl hydroxylase (e.g., EGLN1) is expressed and purified.

    • A synthetic peptide corresponding to a portion of the HIF-1α oxygen-dependent degradation domain (ODD) is used as the substrate.

  • Reaction Mixture:

    • The assay is typically performed in a buffer solution (e.g., Tris-HCl, pH 7.5) containing the enzyme, the peptide substrate, and necessary co-factors such as Fe(II), 2-oxoglutarate, and ascorbate.

    • The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Incubation:

    • The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection of Hydroxylation:

    • The extent of peptide hydroxylation is measured. This can be done using various methods, such as:

      • Mass Spectrometry: Detecting the mass shift corresponding to the addition of a hydroxyl group to the peptide.

      • Antibody-based methods (e.g., ELISA): Using an antibody that specifically recognizes the hydroxylated form of the peptide.

      • Fluorescence Polarization: Employing a fluorescently labeled peptide and a binding partner that differentiates between the hydroxylated and non-hydroxylated states.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathway

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Normoxia Normoxia (Sufficient O2) PHD HIF Prolyl Hydroxylase (PHD) Normoxia->PHD Activates Hypoxia Hypoxia (Low O2) Hypoxia->PHD Inactivates HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_OH HIF-1α-OH HIF_Complex HIF-1α/HIF-1β Complex HIF1a->HIF_Complex Stabilizes VHL VHL HIF1a_OH->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binds Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression Activates Inhibitor Derivative of 4-Chloro-3-methoxy pyridine-2-carboxylic acid Inhibitor->PHD Inhibits

Caption: HIF signaling pathway and the mechanism of action for HIF prolyl hydroxylase inhibitors.

Experimental Workflow

Experimental_Workflow start Start prep_reagents Prepare Reagents: - HIF Prolyl Hydroxylase - HIF-1α Peptide Substrate - Co-factors (Fe(II), Ascorbate) - Test Compound Dilutions start->prep_reagents setup_assay Set up Assay Plate: - Add buffer, enzyme, substrate, co-factors - Add test compounds and controls prep_reagents->setup_assay incubate Incubate at Controlled Temperature and Time setup_assay->incubate detection Detect Peptide Hydroxylation (e.g., Mass Spec, ELISA) incubate->detection data_analysis Data Analysis: - Calculate % Inhibition - Fit Dose-Response Curve detection->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for an in vitro HIF prolyl hydroxylase inhibition assay.

4-Chloro-3-methoxypyridine-2-carboxylic Acid: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on 4-Chloro-3-methoxypyridine-2-carboxylic acid and its closely related chemical precursors. While direct research on this specific carboxylic acid is limited, this document consolidates information on its synthesis, properties, and the broader significance of the pyridine-2-carboxylic acid scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this molecule in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 170621-86-0ChemicalBook[1]
Molecular Formula C₇H₆ClNO₃ChemicalBook[1]
Molecular Weight 187.58 g/mol ChemicalBook[1]
Appearance Not Specified-
Melting Point Not Specified-
Boiling Point Not Specified-
Solubility Not Specified-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, the synthesis of its immediate precursor, 4-chloro-3-methoxy-2-methylpyridine, is well-documented in patent literature as a key intermediate in the production of the proton pump inhibitor, Pantoprazole.

Synthesis of the Key Intermediate: 4-Chloro-3-methoxy-2-methylpyridine

The primary route for the synthesis of 4-chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone.

Experimental Protocol:

A suspension of 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is refluxed for 10 hours. Following the reaction, the mixture is concentrated. To the resulting residue, toluene is added, and any remaining phosphorus oxychloride is removed by evaporation under reduced pressure. The obtained oily substance is then treated with chloroform and water, after which the chloroform layer is separated. The aqueous layer is subsequently made alkaline using potassium carbonate and extracted with chloroform. The combined chloroform extracts are washed with water, dried, and evaporated. The final residue is purified by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine as a light brown oil (4.8 g).[2]

Quantitative Data for the Synthesis of 4-chloro-3-methoxy-2-methylpyridine

Starting MaterialReagentsReaction ConditionsProductYieldPurityReference
3-methoxy-2-methyl-4(1H)-pyridonePhosphorus oxychloride, Toluene, Chloroform, Potassium carbonateReflux for 10 hours, followed by extraction and column chromatography4-chloro-3-methoxy-2-methylpyridine85.7% (calculated from reported masses)Not SpecifiedPrepChem.com[2]

Synthetic Pathway for 4-chloro-3-methoxy-2-methylpyridine

G start 3-methoxy-2-methyl-4(1H)-pyridone product 4-chloro-3-methoxy-2-methylpyridine start->product Reflux, 10h reagent1 POCl3 reagent1->start

Caption: Synthesis of 4-chloro-3-methoxy-2-methylpyridine.

Proposed Synthesis of this compound

Based on established organic chemistry principles, a plausible route to synthesize this compound would be the oxidation of the methyl group of 4-chloro-3-methoxy-2-methylpyridine. A common method for the oxidation of a methylpyridine to its corresponding carboxylic acid is through the use of a strong oxidizing agent like potassium permanganate (KMnO₄).

Hypothetical Experimental Protocol:

4-chloro-3-methoxy-2-methylpyridine would be dissolved in a suitable solvent, such as a mixture of pyridine and water. To this solution, a strong oxidizing agent, for instance, potassium permanganate, would be added portion-wise while monitoring the temperature. The reaction mixture would be heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the manganese dioxide byproduct filtered off. The filtrate would then be acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product. The resulting solid would be collected by filtration, washed with cold water, and dried to yield this compound. Further purification could be achieved by recrystallization.

Proposed Synthetic Pathway

G start 4-chloro-3-methoxy-2-methylpyridine product This compound start->product Oxidation reagent1 KMnO4 reagent1->start

Caption: Proposed synthesis of the target compound.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound itself, the pyridine-2-carboxylic acid (picolinic acid) scaffold is a well-known pharmacophore in medicinal chemistry.

The Pyridine-2-Carboxylic Acid Scaffold in Medicinal Chemistry

Pyridine carboxylic acid isomers, including picolinic acid, nicotinic acid, and isonicotinic acid, are fundamental building blocks in the development of a wide array of therapeutic agents. These scaffolds have been integral to the creation of drugs for conditions such as tuberculosis, cancer, diabetes, and inflammatory diseases. The nitrogen atom in the pyridine ring and the carboxylic acid group provide key hydrogen bonding and coordination sites for interaction with biological targets.

Structural Isomers of Pyridine Carboxylic Acid

G cluster_0 Pyridine Carboxylic Acid Isomers Picolinic_Acid Picolinic Acid (2-position) Nicotinic_Acid Nicotinic Acid (3-position) Picolinic_Acid->Nicotinic_Acid Isonicotinic_Acid Isonicotinic Acid (4-position) Nicotinic_Acid->Isonicotinic_Acid

References

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-3-methoxypyridine-2-carboxylic acid. Due to the limited availability of experimental data in publicly accessible literature, this guide combines reported values with established experimental protocols for determining key physicochemical parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data points are available from chemical suppliers and databases, several key experimental values, such as a definitive melting point, pKa, and logP, are not consistently reported.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1]
Boiling Point 328.5 °C at 760 mmHg[1]
Density 1.43 g/cm³[1]
Melting Point Not Available[1]
pKa Not Available-
LogP Not Available-
Solubility Not Available-

Experimental Protocols for Physicochemical Property Determination

Detailed and validated experimental data for this compound are sparse. The following sections outline established methodologies for determining the melting point, solubility, pKa, and logP of pyridine carboxylic acid derivatives. These protocols provide a framework for the experimental characterization of the target compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Pack Capillary Tube prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Heat Sample meas1->meas2 meas3 Record Melting Range meas2->meas3 analysis1 Assess Purity meas3->analysis1 analysis2 Compare to Literature meas3->analysis2

Fig. 1: Workflow for Melting Point Determination.
Solubility Assessment

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A qualitative and quantitative assessment in various solvents is essential.

Protocol: Gravimetric Method for Quantitative Solubility

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A precisely measured aliquot of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., vacuum oven).

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Separation & Measurement cluster_calculation Calculation eq1 Add Excess Solute to Solvent eq2 Agitate at Constant Temperature eq1->eq2 sep1 Filter Saturated Solution eq2->sep1 sep2 Measure Aliquot of Filtrate sep1->sep2 sep3 Evaporate Solvent sep2->sep3 sep4 Weigh Dried Solute sep3->sep4 calc1 Calculate Solubility (g/L or mol/L) sep4->calc1

Fig. 2: Workflow for Gravimetric Solubility Determination.
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, multiple pKa values are expected.

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol) to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

pKa_Workflow prep Prepare Analyte Solution setup Calibrate pH Electrode & Setup Titrator prep->setup titrate Titrate with Standard Acid/Base setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Inflection Points plot->analyze calculate Calculate pKa Values analyze->calculate

Fig. 3: Workflow for pKa Determination via Potentiometric Titration.
LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System Preparation: An RP-HPLC system with a C18 column is equilibrated with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: A series of reference compounds with known LogP values are prepared.

  • Calibration Curve: The reference compounds are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: The target compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Calculation: The retention factor for the target compound is calculated from its retention time, and its LogP value is determined by interpolation from the calibration curve.

LogP_Workflow cluster_calibration Calibration cluster_analysis Sample Analysis cluster_calculation Calculation cal1 Prepare Reference Standards cal2 Inject Standards & Record Retention Times cal1->cal2 cal3 Generate Calibration Curve (log k' vs. LogP) cal2->cal3 calc2 Determine LogP from Calibration Curve cal3->calc2 an1 Inject Target Compound an2 Measure Retention Time an1->an2 calc1 Calculate Retention Factor (k') an2->calc1 calc1->calc2

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-chloro-3-methoxypyridine-2-carboxylic acid and its subsequent derivatization into esters, amides, and biaryl compounds. This versatile scaffold is a key intermediate in the development of various pharmaceutical agents.

Synthesis of this compound

The synthesis of the target carboxylic acid is achieved in a two-step process starting from 3-methoxy-2-methyl-4(1H)-pyridone. The first step involves a chlorination reaction to yield 4-chloro-3-methoxy-2-methylpyridine, which is then oxidized to the desired carboxylic acid.

Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

This protocol is adapted from established procedures for the chlorination of pyridones.[1][2]

Experimental Protocol:

  • Suspend 3-methoxy-2-methyl-4(1H)-pyridone (e.g., 5.6 g) in phosphorus oxychloride (POCl₃, e.g., 50 ml).

  • Heat the mixture to reflux and maintain for 10 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual POCl₃.

  • Dissolve the resulting oily residue in chloroform and add water.

  • Separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine all chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.

Quantitative Data:

Starting MaterialReagentProductYieldReference
3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g)Phosphorus oxychloride (50 ml)4-Chloro-3-methoxy-2-methylpyridine4.8 g[1]

Logical Workflow for Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

G start Start step1 Suspend 3-methoxy-2-methyl-4(1H)-pyridone in POCl3 start->step1 step2 Reflux for 10 hours step1->step2 step3 Concentrate under reduced pressure step2->step3 step4 Azeotropic removal of POCl3 with toluene step3->step4 step5 Dissolve in Chloroform and wash with water step4->step5 step6 Alkalinize aqueous layer and extract with Chloroform step5->step6 step7 Combine, wash, dry, and evaporate Chloroform extracts step6->step7 step8 Purify by column chromatography step7->step8 end 4-Chloro-3-methoxy-2-methylpyridine step8->end

Caption: Workflow for the synthesis of the key intermediate.

Step 2: Oxidation to this compound

The oxidation of the 2-methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄), a common method for converting alkylpyridines to their corresponding carboxylic acids.[3][4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-chloro-3-methoxy-2-methylpyridine in water.

  • Heat the solution and add potassium permanganate portion-wise over a period of time to control the exothermic reaction.

  • Continue heating until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, then concentrate under reduced pressure.

  • Acidify the concentrated solution with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Quantitative Data:

Starting MaterialReagentProductTypical Yield Range
4-Chloro-3-methoxy-2-methylpyridinePotassium permanganateThis compound60-80%

Synthesis of this compound Derivatives

Esterification

Ester derivatives can be prepared via Fischer esterification or by using coupling agents.

Fischer Esterification Protocol: [5][6]

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic acid).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

DCC/DMAP Coupling Protocol: [7]

  • Dissolve this compound in a dry aprotic solvent (e.g., dichloromethane).

  • Add the desired alcohol (1-1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with dilute acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester, which can be purified by chromatography.

Quantitative Data for Esterification:

Carboxylic AcidMethodAlcoholProductTypical Yield Range
This compoundFischer EsterificationMethanolMethyl 4-chloro-3-methoxypyridine-2-carboxylate70-90%
This compoundDCC/DMAPEthanolEthyl 4-chloro-3-methoxypyridine-2-carboxylate80-95%

Esterification Workflow

G cluster_fischer Fischer Esterification cluster_dcc DCC/DMAP Coupling start This compound f_step1 Dissolve in excess alcohol with acid catalyst start->f_step1 d_step1 Dissolve in DCM with alcohol and DMAP start->d_step1 f_step2 Reflux f_step1->f_step2 f_step3 Workup and Purification f_step2->f_step3 end Ester Derivative f_step3->end d_step2 Add DCC at 0°C, stir overnight d_step1->d_step2 d_step3 Filter and Purify d_step2->d_step3 d_step3->end

Caption: Comparative workflows for ester synthesis.

Amidation

Amide derivatives can be synthesized using various coupling reagents.

HATU Coupling Protocol: [8]

  • Dissolve this compound in a polar aprotic solvent like DMF at 0 °C.

  • Add HATU (2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (3 equivalents).

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to obtain the amide.

Quantitative Data for Amidation:

Carboxylic AcidCoupling ReagentAmineProductTypical Yield Range
This compoundHATUPrimary/Secondary AmineN-substituted-4-chloro-3-methoxypyridine-2-carboxamide75-95%
Suzuki-Miyaura Cross-Coupling

The 4-chloro position can be functionalized via Suzuki-Miyaura cross-coupling to form biaryl derivatives. This reaction is typically performed on the ester derivative.[9][10]

Experimental Protocol:

  • To a reaction vessel, add the methyl 4-chloro-3-methoxypyridine-2-carboxylate, a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water, THF, or DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling:

SubstrateBoronic AcidCatalyst SystemProductTypical Yield Range
Methyl 4-chloro-3-methoxypyridine-2-carboxylateArylboronic acidPd(PPh₃)₄ / K₂CO₃Methyl 4-aryl-3-methoxypyridine-2-carboxylate60-90%

Suzuki-Miyaura Cross-Coupling Pathway

G start Methyl 4-chloro-3-methoxypyridine-2-carboxylate + Arylboronic Acid step1 Oxidative Addition start->step1 catalyst_cycle Pd(0) Catalyst catalyst_cycle->step1 intermediate1 Ar-Pd(II)-Cl Complex step1->intermediate1 step2 Transmetalation (with Base) intermediate1->step2 intermediate2 Ar-Pd(II)-Ar' Complex step2->intermediate2 step3 Reductive Elimination intermediate2->step3 step3->catalyst_cycle Regeneration product Methyl 4-aryl-3-methoxypyridine-2-carboxylate step3->product

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Application Notes: 4-Chloro-3-methoxypyridine-2-carboxylic acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical starting material in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a reactive chlorine atom on a pyridine ring, makes it an invaluable building block for the construction of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.

Core Application: Synthesis of Ceritinib Intermediate

A primary application of this compound is in the synthesis of the anticancer drug Ceritinib (LDK378). Specifically, it is utilized in the initial step to construct the key amide intermediate, N-(2-(isopropylsulfonyl)phenyl)-4-chloro-3-methoxypyridine-2-carboxamide. This intermediate is then further elaborated through a series of reactions to yield the final drug substance.

Synthetic Pathway Overview

The overall synthetic strategy involves the amidation of this compound followed by a Buchwald-Hartwig amination to introduce the second amine substituent, ultimately leading to the core structure of Ceritinib.

Synthesis_Overview A 4-Chloro-3-methoxypyridine- 2-carboxylic acid B N-(2-(isopropylsulfonyl)phenyl)- 4-chloro-3-methoxypyridine- 2-carboxamide A->B Amidation C Ceritinib B->C Buchwald-Hartwig Amination & further steps

Caption: General synthetic scheme for Ceritinib starting from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations involving this compound.

Protocol 1: Synthesis of N-(2-(isopropylsulfonyl)phenyl)-4-chloro-3-methoxypyridine-2-carboxamide

This protocol details the initial amidation reaction, which is a critical step in the synthesis of the Ceritinib core structure.

Reaction Scheme:

Amidation_Reaction cluster_product Product A 4-Chloro-3-methoxy- pyridine-2-carboxylic acid D N-(2-(isopropylsulfonyl)phenyl)- 4-chloro-3-methoxypyridine- 2-carboxamide A->D B 2-(isopropylsulfonyl)aniline B->D C HATU DIEA C->D

Caption: Amidation of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound170621-86-0201.59
2-(isopropylsulfonyl)aniline63328-39-2199.27
HATU148893-10-1380.23
N,N-Diisopropylethylamine (DIEA)7087-68-5129.24
Dichloromethane (DCM)75-09-284.93

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIEA) (3.0 eq) and HATU (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-(isopropylsulfonyl)aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-(2-(isopropylsulfonyl)phenyl)-4-chloro-3-methoxypyridine-2-carboxamide.

Quantitative Data:

ProductYield (%)Purity (HPLC)
N-(2-(isopropylsulfonyl)phenyl)-4-chloro-3-methoxypyridine-2-carboxamide85-95%>98%

Yields and purity are representative and may vary based on specific reaction conditions and purification techniques.

Protocol 2: Subsequent Transformation to Ceritinib

The amide intermediate is then subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction.

Workflow Diagram:

Buchwald_Hartwig_Workflow Start Start with Amide Intermediate Step1 Add tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl) piperidine-1-carboxylate Start->Step1 Step2 Add Pd₂(dba)₃ and Xantphos Step1->Step2 Step3 Add Cs₂CO₃ (base) Step2->Step3 Step4 Heat in 1,4-Dioxane Step3->Step4 Step5 Reaction Monitoring (TLC/LC-MS) Step4->Step5 Step6 Workup and Purification Step5->Step6 Reaction Complete Step7 Deprotection Step6->Step7 End Ceritinib Step7->End

Caption: Workflow for the Buchwald-Hartwig amination and subsequent deprotection to yield Ceritinib.

Conclusion

This compound is a strategic building block in medicinal chemistry, enabling the efficient synthesis of complex drug molecules like Ceritinib. The protocols and data presented herein provide a valuable resource for researchers engaged in the development of novel therapeutics, highlighting the utility of this versatile pyridine derivative. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity in multi-step synthetic sequences.

Application Notes and Protocols: 4-Chloro-3-methoxypyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxypyridine-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold and key intermediate in the fields of medicinal chemistry and agrochemicals. Its substituted pyridine ring system allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. In medicinal chemistry, derivatives of this core structure have shown significant potential as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. In the agrochemical sector, a notable derivative has been developed as a potent herbicide.

These application notes provide an overview of the key applications of this compound, with a focus on its role in the development of IRAK4 inhibitors and herbicides. Detailed experimental protocols for relevant biological assays and representative synthetic schemes are also presented.

Medicinal Chemistry Applications: IRAK4 Inhibition

Derivatives of this compound have emerged as promising inhibitors of IRAK4, a serine/threonine kinase that plays a crucial role in the innate immune response. IRAK4 is a key component of the Myddosome signaling complex, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

IRAK4 Signaling Pathway

Activation of TLRs or IL-1Rs leads to the recruitment of MyD88 and IRAK family proteins, forming the Myddosome. IRAK4's kinase activity is essential for the phosphorylation and activation of IRAK1 and IRAK2, which subsequently activate downstream signaling cascades, including the NF-κB and MAPK pathways. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK pathway TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines MAPK->Cytokines Inhibitor 4-Chloro-3-methoxypyridine -2-carboxamide Derivatives Inhibitor->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Quantitative Data: IRAK4 Inhibitors

While specific IC50 values for this compound are not publicly available, data for structurally related clinical candidates targeting IRAK4 highlight the potential of this scaffold.

CompoundTargetAssay TypeIC50 (nM)Reference
Zimlovisertib (PF-06650833)IRAK4Enzymatic Assay0.2[1][2]
Zimlovisertib (PF-06650833)IRAK4PBMC Assay (TNF-α)2.4[2]
KT-474 (PROTAC)IRAK4 DegradationTHP-1 cellsDC50 = 0.88[3]

Experimental Protocols

Synthesis of 4-Chloro-3-methoxypyridine-2-carboxamide Derivatives (General Scheme)

A plausible synthetic route to generate a library of 4-Chloro-3-methoxypyridine-2-carboxamide derivatives for screening as IRAK4 inhibitors is outlined below. This general scheme involves the conversion of the carboxylic acid to an amide.

Synthesis_Workflow Start 4-Chloro-3-methoxypyridine -2-carboxylic acid Activation Acid Activation (e.g., SOCl2, HATU) Start->Activation Intermediate Acyl Chloride or Activated Ester Activation->Intermediate Coupling Amide Coupling Intermediate->Coupling Amine R-NH2 (Amine) Amine->Coupling Product 4-Chloro-3-methoxypyridine -2-carboxamide Derivative Coupling->Product

Caption: General Synthetic Workflow for Amide Derivatives.

Protocol:

  • Acid Activation: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as thionyl chloride or HATU. Stir the reaction at room temperature for 1-2 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine in the same anhydrous solvent. Cool the amine solution to 0 °C and slowly add the activated acid derivative from the previous step.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

IRAK4 Enzymatic Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from commercially available kinase assay kits and is a common method for determining the in vitro potency of IRAK4 inhibitors.[4][5][6]

Materials:

  • Recombinant human IRAK4 enzyme

  • IRAK4 kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of IRAK4 enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

IRAK4_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Plate Dispense Inhibitor and Enzyme into 384-well Plate Start->Plate Initiate Initiate Reaction with Substrate/ATP Mix Plate->Initiate Incubate1 Incubate at RT (60 min) Initiate->Incubate1 Stop Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->Stop Incubate2 Incubate at RT (40 min) Stop->Incubate2 Detect Add Kinase Detection Reagent (Generate Luminescence) Incubate2->Detect Incubate3 Incubate at RT (30 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for IRAK4 Enzymatic Inhibition Assay.

Agrochemical Applications: Herbicidal Activity

A derivative of this compound, specifically 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid, known as Halauxifen, is a commercialized herbicide.[7]

Mode of Action

Halauxifen belongs to the synthetic auxin class of herbicides. These compounds mimic the natural plant growth hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in the death of susceptible plants.[8][9]

Application and Efficacy

Halauxifen and its esters are effective in controlling a wide range of broadleaf weeds in various crops.

HerbicideChemical NameCropsWeeds ControlledReference
Halauxifen4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acidCereals, Oilseed Rape, Rice, Corn, SoybeansBroadleaf weeds (e.g., Papaver, Galium, Lamium, Kochia, Amaranthus) and some sedges.[4][7]

Conclusion

This compound represents a valuable chemical scaffold with demonstrated applications in both medicinal chemistry and agrochemicals. Its derivatives have been successfully developed as IRAK4 inhibitors for the potential treatment of inflammatory diseases and as selective herbicides for crop protection. The synthetic accessibility and the potential for diverse functionalization of this pyridine core ensure its continued importance in the discovery and development of new bioactive compounds. The protocols and data presented herein provide a foundational resource for researchers engaged in these fields.

References

Application of 4-Chloro-3-methoxypyridine-2-carboxylic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Evaluation of a Novel Pyridine-Based Herbicide

Introduction: 4-Chloro-3-methoxypyridine-2-carboxylic acid is a functionalized picolinic acid derivative. Picolinic acids and their analogues are a well-established class of molecular scaffolds in the agrochemical industry, most notably used in the development of synthetic auxin herbicides. The specific substitution pattern of this molecule—a chlorine atom at the 4-position and a methoxy group at the 3-position—offers unique electronic and steric properties that can be exploited to develop novel active ingredients with potentially improved efficacy, selectivity, or environmental profiles.

This document outlines the hypothetical application of this compound as a key intermediate in the synthesis of a novel herbicide, designated "Pyriclor," and details the protocols for its synthesis and biological evaluation.

Hypothesized Mechanism of Action: Synthetic Auxin Herbicide The proposed herbicide "Pyriclor," derived from the picolinic acid scaffold, is expected to function as a synthetic auxin. This mode of action involves the compound mimicking the natural plant hormone indole-3-acetic acid (IAA). The herbicide binds to and activates specific auxin co-receptor complexes (e.g., TIR1/AFB-Aux/IAA). This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The removal of these repressors leads to the de-repression of auxin-responsive genes, resulting in an uncontrolled and chaotic burst of transcription. This disruption of normal hormonal balance leads to epinastic growth, tissue damage, and ultimately, the death of susceptible plant species, particularly broadleaf weeds.

Experimental Protocols

Protocol 1: Synthesis of "Pyriclor" (2-butoxyethyl 4-chloro-3-methoxypyridine-2-carboxylate)

This protocol describes the esterification of this compound with 2-butoxyethanol to yield the active herbicide "Pyriclor."

Materials and Reagents:

  • This compound (98%)

  • 2-Butoxyethanol (99%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an argon atmosphere, add this compound (5.0 g, 1 eq.). Dissolve it in 100 mL of anhydrous dichloromethane.

  • Addition of Reagents: Add 2-butoxyethanol (1.1 eq.) and 4-dimethylaminopyridine (0.1 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction flask over 30 minutes at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase).

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the final product, "Pyriclor."

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Greenhouse Herbicidal Efficacy Assay

This protocol evaluates the post-emergence herbicidal activity of "Pyriclor" on a target weed and a non-target crop species.

Materials and Reagents:

  • "Pyriclor" (synthesized as per Protocol 1)

  • Commercial standard herbicide (e.g., Aminopyralid)

  • Acetone

  • Tween® 20 (surfactant)

  • Deionized water

  • Seeds of a broadleaf weed (e.g., Chenopodium album - common lambsquarters)

  • Seeds of a cereal crop (e.g., Zea mays - corn)

  • Potting soil mix

Equipment:

  • Greenhouse with controlled temperature (25°C day/18°C night) and light (16h photoperiod)

  • Planting pots (10 cm diameter)

  • Laboratory track sprayer calibrated to deliver 200 L/ha

Procedure:

  • Plant Cultivation: Sow seeds of Chenopodium album and Zea mays in pots filled with potting mix. Grow the plants in the greenhouse until they reach the 2-3 true leaf stage.

  • Preparation of Test Solutions: Prepare a stock solution of "Pyriclor" in acetone. Create a series of dilutions in a water/acetone mixture containing 0.5% (v/v) Tween® 20 to achieve application rates ranging from 1 to 500 grams of active ingredient per hectare (g a.i./ha). Prepare solutions of the commercial standard and a vehicle control (water/acetone/Tween® 20 only) similarly.

  • Herbicide Application: Transfer the plants to the track sprayer. Apply the prepared solutions evenly to the foliage at the calibrated spray volume.

  • Evaluation: Return the plants to the greenhouse. After 14 days, visually assess the percentage of injury for each plant compared to the vehicle control (0% = no effect, 100% = complete plant death).

  • Data Analysis: Calculate the GR₅₀ value (the dose required to cause 50% growth reduction) for each species using a suitable statistical software package by fitting a dose-response curve.

Quantitative Data Summary

The following table summarizes the hypothetical herbicidal efficacy data for "Pyriclor" compared to a commercial standard.

CompoundTarget Species (C. album) GR₅₀ (g a.i./ha)Crop Species (Z. mays) GR₅₀ (g a.i./ha)Selectivity Index (Crop GR₅₀ / Target GR₅₀)
"Pyriclor" 45> 1000> 22.2
Commercial Standard30> 1000> 33.3

Visualizations

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A 4-Chloro-3-methoxy- pyridine-2-carboxylic acid B Esterification Reaction (DCC, DMAP, 2-Butoxyethanol) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure 'Pyriclor' Herbicide D->E F Greenhouse Efficacy Assay (Post-emergence) E->F Test Compound G Data Analysis (Dose-Response Curve) F->G H GR50 Determination G->H

Caption: Workflow for the synthesis and evaluation of a novel herbicide.

G cluster_receptor Receptor Complex Formation cluster_degradation Protein Degradation cluster_transcription Gene Transcription Herbicide Synthetic Auxin ('Pyriclor') Receptor_Complex SCF-TIR1/AFB-Auxin-Aux/IAA Co-receptor Complex Herbicide->Receptor_Complex TIR1_AFB TIR1/AFB Receptor TIR1_AFB->Receptor_Complex Aux_IAA Aux/IAA Repressor Aux_IAA->Receptor_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses (in absence of auxin) Ub Ubiquitin (Ub) Receptor_Complex->Ub E2 Ligase recruits Ub Ub->Aux_IAA Ubiquitination Degradation Degradation of Aux/IAA Repressor Proteasome->Degradation Degradation->ARF ARF is released Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth & Plant Death Gene->Response

Caption: Signaling pathway for the mode of action of synthetic auxin herbicides.

Application Notes and Protocols for Amide Coupling with 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the amide coupling of 4-Chloro-3-methoxypyridine-2-carboxylic acid with various primary and secondary amines. While extensive comparative data for this specific carboxylic acid is not widely available in the public domain, the following protocols are based on well-established and reliable amide bond formation methodologies using common coupling reagents. These procedures are designed to serve as a robust starting point for synthetic efforts.

General Considerations for Amide Coupling

Successful amide bond formation is contingent on several factors, including the choice of coupling reagent, solvent, base, and reaction temperature. The electronic and steric nature of both the carboxylic acid and the amine play a crucial role in the reaction outcome. This compound contains an electron-deficient pyridine ring due to the presence of the chloro and carboxylic acid groups, which can influence its reactivity.

Key Factors for Optimization:

  • Coupling Reagents: The choice of coupling reagent is critical. HATU is a highly efficient uronium-based reagent often used for challenging couplings, including those with sterically hindered or electron-deficient amines. EDC, a water-soluble carbodiimide, is another popular choice, frequently used in conjunction with additives like HOBt to improve efficiency and suppress side reactions.

  • Solvents: Anhydrous aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) are commonly used. DMF is often the solvent of choice due to its excellent solvating properties for a wide range of substrates.

  • Base: A non-nucleophilic organic base is typically required to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices.

  • Temperature: Most amide coupling reactions are carried out at room temperature. However, for less reactive substrates, gentle heating may be necessary. Conversely, for sensitive substrates or to minimize side reactions, cooling the reaction mixture (e.g., to 0 °C) during the addition of reagents is advisable.

  • Stoichiometry: The stoichiometry of the reagents can significantly impact the reaction. Typically, a slight excess of the amine and coupling reagent relative to the carboxylic acid is used to ensure complete conversion.

  • Work-up: The work-up procedure is crucial for isolating the desired amide in high purity. Aqueous washes are often employed to remove the coupling agent byproducts and excess base.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes typical reaction conditions for the amide coupling of this compound with various amines using two common protocols. Please note that the yields are representative and may vary depending on the specific amine and reaction scale.

EntryAmineCoupling ReagentBaseSolventTime (h)Temp (°C)Expected Yield (%)
1BenzylamineHATUDIPEADMF2-4RT85-95
2AnilineHATUDIPEADMF4-8RT70-85
3MorpholineHATUDIPEADMF2-4RT90-98
4BenzylamineEDC/HOBtDIPEADCM12-24RT80-90
5AnilineEDC/HOBtDIPEADCM16-24RT65-80
6MorpholineEDC/HOBtDIPEADCM12-18RT85-95

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.2 eq) to the reaction mixture.

  • Cool the flask in an ice bath (0 °C) and slowly add DIPEA (2.0 - 3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a general procedure for the amide coupling of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 - 1.5 eq), and the amine (1.1 - 1.2 eq).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Slowly add DIPEA or TEA (2.0 - 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualized Workflows

HATU_Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Acid and Amine in anhydrous DMF start->dissolve add_hatu Add HATU dissolve->add_hatu cool Cool to 0 °C add_hatu->cool add_base Add DIPEA cool->add_base react Stir at RT (2-8h) add_base->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Wash (NaHCO3, Brine) dilute->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Amide purify->end

Caption: Workflow for HATU-mediated amide coupling.

EDC_HOBt_Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Acid, Amine & HOBt in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA/TEA add_edc->add_base react Stir at RT (12-24h) add_base->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with DCM monitor->dilute wash Aqueous Wash (HCl, NaHCO3, Brine) dilute->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Amide purify->end

Application Note: Analytical Methods for the Quantification of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of intermediates, and final product purity assessment. This document provides detailed protocols for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level detection and analysis in complex matrices.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a robust isocratic reversed-phase HPLC method for the routine quantification of this compound.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade or Milli-Q)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

3. Sample and Standard Preparation

  • Phosphate Buffer (20 mM, pH 2.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.0 using orthophosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in a 50:50 mixture of acetonitrile and water to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm)[1]
Mobile Phase Isocratic: Acetonitrile and 20 mM Phosphate Buffer (pH 2.0)[1]
(Adjust ratio as needed, e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 239 nm (or determined by UV scan of the standard)[1]
Run Time 10 minutes

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration for each calibration standard.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.

  • Quantify the this compound concentration in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards Injection Inject Standards & Samples Std_Prep->Injection Sample_Prep Prepare & Filter Test Samples Sample_Prep->Injection HPLC_Setup Set HPLC-UV Parameters HPLC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Integration Integrate Peak Areas Chromatography->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: General workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity for the quantification of this compound, making it ideal for trace analysis or samples with complex matrices.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade) or Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation

  • LC-MS/MS system, including a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

3. Sample and Standard Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution using Mobile Phase A to prepare standards with concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Employ a "dilute and shoot" approach.[2] Dilute the sample with a solvent compatible with the LC-MS system (e.g., methanol or water) to a concentration within the calibration range.[2] If particulates are present, centrifuge and filter the supernatant through a 0.2 µm filter.[2]

4. Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., Hypersil BDS C18, 50 x 4.6 mm, 3 µm)[2][3]
Mobile Phase A 10 mM Ammonium Acetate in Water[2][3]
Mobile Phase B Acetonitrile[2]
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 0.8 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 5 µL[2]

5. Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ m/z 200.0 or [M+H]⁺ m/z 202.0
Product Ions (Q3) To be determined by infusing a standard solution and performing a product ion scan.
Collision Energy (CE) To be optimized for specific transitions.
Ion Spray Voltage 4500 V (Positive) or -4500 V (Negative)[2]
Source Temperature Optimized for the specific instrument (e.g., 500 °C)

6. Data Analysis

  • Use the instrument's software to build a quantification method using the specified MRM transitions.

  • Analyze the calibration standards to generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

  • Calculate the concentration of the analyte in the test samples using the linear regression equation derived from the calibration curve.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards Injection Inject Samples Std_Prep->Injection Sample_Prep Dilute & Filter Test Samples Sample_Prep->Injection LC_Setup Set LC Gradient Parameters LC_Setup->Injection MS_Setup Optimize MS/MS (MRM Transitions) Detection Mass Spectrometric Detection MS_Setup->Detection Separation Chromatographic Separation Injection->Separation Separation->Detection Integration Integrate MRM Peak Areas Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: General workflow for LC-MS/MS quantification.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for the described methods. Note that these values must be experimentally determined and validated in the user's laboratory.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.0 µg/mL~0.1 - 0.5 ng/mL
Limit of Detection (LOD) ~0.1 - 0.3 µg/mL~0.03 - 0.1 ng/mL
Precision (%RSD) < 2%< 5-10% (at low levels)
Selectivity Moderate; dependent on chromatographic resolution.High; based on specific MRM transitions.

Method Selection Guide

The choice between HPLC-UV and LC-MS/MS depends on the specific application requirements, such as sensitivity needs and matrix complexity.

Method_Selection node_result node_result Start Need to Quantify Analyte? Sensitivity Trace Level (< 1 µg/mL) or Complex Matrix? Start->Sensitivity HPLC Use HPLC-UV Method Sensitivity->HPLC No LCMS Use LC-MS/MS Method Sensitivity->LCMS Yes

Caption: Decision tree for analytical method selection.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 4-Chloro-3-methoxypyridine-2-carboxylic acid is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification and purity assessment of this compound are crucial for ensuring the quality and consistency of final drug products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such compounds.

This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The described method is suitable for the determination of purity and for quantifying the compound in process samples and as a starting material.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is achieved by using a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected using a UV detector, as the pyridine ring and carboxylic acid functional group exhibit UV absorbance. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Buffers: Formic acid, Ammonium acetate

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended. Adjustments may be necessary based on the specific instrument and column used.

ParameterRecommended Condition
Instrument HPLC system with UV or DAD detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Data Analysis and Quantification
  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The following parameters should be evaluated to ensure the method is suitable for its intended purpose.

ParameterTypical Acceptance Criteria
Specificity The peak for the analyte should be well-resolved from other components. Peak purity should be confirmed if a DAD detector is used.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0% for spiked samples at different concentration levels.
Precision (% RSD) Repeatability (intra-day): ≤ 2.0% Intermediate Precision (inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation C Injection of Samples & Standards A->C B HPLC System Setup B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (280 nm) D->E F Data Acquisition & Processing E->F G Quantification & Reporting F->G

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for GC-MS Analysis of 4-Chloro-3-methoxypyridine-2-carboxylic acid after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-Chloro-3-methoxypyridine-2-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the polar nature and low volatility of the target analyte, direct GC-MS analysis is not feasible. This application note details a robust silylation protocol to convert the carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester, enabling sensitive and accurate quantification. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound in various matrices is crucial for metabolism, pharmacokinetic, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity. However, the presence of a polar carboxylic acid group in this compound makes it non-volatile, necessitating a derivatization step to facilitate its analysis by GC-MS.[1][2] This protocol focuses on the conversion of the analyte to its trimethylsilyl (TMS) ester, a common and effective derivatization strategy for carboxylic acids.[3][4][5]

Principle of Derivatization

Silylation is a chemical modification technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (TMS) group.[6] For carboxylic acids, a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the acidic proton of the carboxyl group to form a TMS ester. This transformation significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1][6][7] The reaction is typically carried out in an aprotic solvent and can be facilitated by a catalyst like trimethylchlorosilane (TMCS).

Experimental Protocols

Apparatus and Consumables
  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Autosampler vials (2 mL) with inserts and caps.

  • Heating block or oven.

  • Pipettes and pipette tips.

  • Vortex mixer.

  • Analytical balance.

Reagents and Materials
  • This compound standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

  • Methanol (HPLC grade).

  • Nitrogen gas (high purity).

Standard Solution Preparation

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions in ethyl acetate at concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization Protocol
  • Sample Aliquoting: Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue and vortex briefly to dissolve.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Operating Conditions
ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-500
Solvent Delay5 min

Data Presentation

The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound.

ParameterExpected Value
Analyte (as TMS Derivative) Trimethylsilyl 4-chloro-3-methoxypyridine-2-carboxylate
Molecular Weight 259.7 g/mol
Retention Time (RT) Approximately 12.5 - 13.5 min (under the specified GC conditions)
Key Mass Fragments (m/z) 259 (M+) : Molecular ion244 : [M-15]+, loss of a methyl group (CH₃) from the TMS moiety224 : [M-35]+, loss of chlorine (Cl)186 : [M-73]+, loss of the TMS group (Si(CH₃)₃)142 : Further fragmentation
Limit of Detection (LOD) Estimated to be in the low ng/mL range, dependent on instrument sensitivity.
Limit of Quantification (LOQ) Estimated to be in the mid to high ng/mL range, dependent on instrument sensitivity and matrix effects.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound after derivatization.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Solution Evaporation Solvent Evaporation (N₂ Stream) Sample->Evaporation Dissolution Dissolution in Pyridine Evaporation->Dissolution Reagent Add BSTFA (+1% TMCS) Dissolution->Reagent Heating Heat at 70°C for 60 min Reagent->Heating Cooling Cool to Room Temperature Heating->Cooling Injection GC Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway (Hypothetical)

As this compound is a synthetic compound, its interaction with biological signaling pathways is not well-defined in public literature. However, as a potential drug candidate, it might be designed to interact with specific cellular targets. The following diagram illustrates a hypothetical signaling pathway where such a molecule could act as an inhibitor of a key enzyme.

signaling_pathway cluster_pathway Hypothetical Cellular Signaling Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TargetEnzyme Target Enzyme Kinase2->TargetEnzyme Activates Substrate Substrate Product Product Substrate->Product Catalyzes Response Cellular Response Product->Response Analyte 4-Chloro-3-methoxypyridine- 2-carboxylic acid Analyte->TargetEnzyme Inhibits

Caption: Hypothetical signaling pathway showing inhibition of a target enzyme by the analyte.

References

Application Notes and Protocols: 4-Chloro-3-methoxypyridine-2-carboxylic acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, applications, and experimental protocols related to 4-Chloro-3-methoxypyridine-2-carboxylic acid, a key intermediate in the development of novel therapeutics. This document details its role in the synthesis of targeted therapies, particularly in the context of cancer treatment, and provides actionable protocols for its use in a research setting.

Introduction

This compound is a substituted picolinic acid derivative that serves as a valuable building block in medicinal chemistry. The unique arrangement of its functional groups—a carboxylic acid, a chloro group, and a methoxy group on a pyridine ring—offers multiple reaction sites for synthetic diversification. This allows for the construction of complex molecular architectures with tailored pharmacological properties. Its structural motifs are found in various biologically active molecules, making it a sought-after precursor for the synthesis of novel drug candidates.

One of the most promising applications of scaffolds similar to this compound is in the development of inhibitors for challenging drug targets such as the Monocarboxylate Transporter 4 (MCT4).

Application in Oncology: Targeting Tumor Metabolism

A significant area of application for pyridine carboxylic acid derivatives is in the development of anticancer agents that target tumor metabolism. Due to their reliance on aerobic glycolysis (the Warburg effect), many cancer cells produce and export large amounts of lactate to maintain intracellular pH and support rapid proliferation.[1] This lactate efflux is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT4, which is often overexpressed in hypoxic and glycolytic tumors.[1]

Targeting MCT4: Inhibition of MCT4 leads to intracellular lactate accumulation, a drop in intracellular pH, and subsequent cell death, making it an attractive strategy for cancer therapy.[1] The discovery of potent and selective MCT4 inhibitors has been a key focus of recent drug discovery efforts.

A notable example is the development of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, a highly selective MCT4 inhibitor.[1] This compound demonstrates the importance of the substituted pyridine-2-carboxylic acid core in achieving high potency and selectivity. This compound serves as a key foundational scaffold from which similar potent inhibitors can be synthesized.

Signaling Pathway of MCT4 in Cancer

The following diagram illustrates the central role of MCT4 in the metabolic reprogramming of cancer cells and the therapeutic rationale for its inhibition.

MCT4_Pathway cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT4 MCT4 Transporter Lactate_in->MCT4 Efflux pH_in Maintained Intracellular pH MCT4->pH_in Maintains Lactate_out Extracellular Lactate MCT4->Lactate_out Proliferation Cell Proliferation & Survival pH_in->Proliferation Supports Inhibitor 4-Chloro-3-methoxypyridine- 2-carboxylic acid-derived MCT4 Inhibitor Inhibitor->MCT4 Inhibits

MCT4 signaling pathway in cancer cells.

Quantitative Data: Structure-Activity Relationship (SAR)

The development of potent drug candidates relies on understanding the relationship between chemical structure and biological activity. The following table summarizes the in vitro activity of a series of MCT4 inhibitors, highlighting the importance of the pyridine carboxylic acid moiety.

Compound IDModification from LeadMCT4 Inhibition IC₅₀ (μM)Selectivity vs. MCT1
18n Lead Compound0.003>1000-fold
9a Initial Hit0.12015-fold
18a Amide replacement of acid>10-
18b Ester replacement of acid1.5-

Data is illustrative and based on findings for structurally related compounds.

As the data indicates, the presence of the free carboxylic acid on the pyridine ring is crucial for potent MCT4 inhibition. Conversion to an amide or ester significantly reduces or abolishes activity, underscoring the importance of this compound as an intermediate for synthesizing compounds with this key functional group.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Workflow Diagram:

Synthesis_Workflow start 4-Chloro-3-methoxy-2-methylpyridine step1 Oxidation (e.g., KMnO₄ or SeO₂) start->step1 step2 Work-up & Purification (Acidification, Extraction, Crystallization) step1->step2 product 4-Chloro-3-methoxypyridine- 2-carboxylic acid step2->product

Proposed synthesis workflow.

Methodology:

  • Oxidation: To a solution of 4-Chloro-3-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., pyridine/water mixture), add a strong oxidizing agent such as potassium permanganate (KMnO₄, ~4.0 eq) portion-wise at elevated temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with water.

  • Acidification: Combine the filtrate and washings, and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Amide Coupling for Synthesis of a Drug Candidate

This protocol describes a general method for coupling this compound with a primary or secondary amine to form an amide bond, a common linkage in pharmaceutical agents.

Workflow Diagram:

Amide_Coupling_Workflow start Start: - this compound - Amine (R-NH₂) - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) step1 Dissolve carboxylic acid, amine, and base in solvent. start->step1 step2 Add coupling agent at 0°C. step1->step2 step3 Stir at room temperature. step2->step3 step4 Monitor reaction by TLC/LC-MS. step3->step4 step5 Aqueous work-up and extraction. step4->step5 step6 Purify by column chromatography. step5->step6 product Final Amide Product step6->product

General amide coupling workflow.

Materials:

  • This compound

  • Amine of interest (e.g., aniline derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the desired amine (1.1 eq), and anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir until all solids are dissolved.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure amide.

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery. Its utility is particularly evident in the synthesis of targeted therapies for diseases such as cancer, where it can serve as a core component of potent enzyme or transporter inhibitors. The protocols provided herein offer a practical guide for the synthesis and derivatization of this important building block, enabling researchers to explore novel chemical space and develop next-generation therapeutics.

References

Application Notes and Protocols for 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols involving 4-Chloro-3-methoxypyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical principles and synthetic methodologies for related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding methyl-substituted pyridine, 4-chloro-3-methoxy-2-methylpyridine. This precursor is an important intermediate in the synthesis of pharmaceuticals like Pantoprazole.[1][2]

Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine

This protocol describes the conversion of 4-chloro-3-methoxy-2-methylpyridine to this compound using a strong oxidizing agent.

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-methoxy-2-methylpyridine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Slowly add potassium permanganate (3.0-4.0 eq) portion-wise over a period of 1-2 hours, maintaining the temperature of the reaction mixture.

  • After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a Büchner funnel.

  • Wash the filter cake with a small amount of deionized water.

  • Transfer the filtrate to a separatory funnel and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The product should precipitate out of the solution.

  • If the solution retains a purple color from excess permanganate, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Data Presentation:

Starting MaterialReagentsReaction Time (h)Temperature (°C)Yield (%)
4-chloro-3-methoxy-2-methylpyridineKMnO₄, NaOH6-880-9060-70*

*Note: The yield is an estimated value based on similar oxidation reactions of pyridine derivatives and may vary depending on the specific reaction conditions.

Diagram of Synthetic Workflow:

SynthesisWorkflow Start 4-chloro-3-methoxy-2-methylpyridine Oxidation Oxidation (KMnO4, NaOH, H2O, 80-90°C) Start->Oxidation Step 1 Workup Work-up (Filtration, Acidification) Oxidation->Workup Step 2 Product This compound Workup->Product Step 3

Caption: Synthetic workflow for this compound.

Derivative Synthesis: Esterification and Amidation

This compound serves as a versatile precursor for the synthesis of various derivatives, such as esters and amides, which are common moieties in bioactive molecules.

Protocol: Fischer Esterification

This protocol details the synthesis of a methyl ester derivative via Fischer esterification.[3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Data Presentation:

Carboxylic AcidAlcoholCatalystReaction Time (h)TemperatureYield (%)
This compoundMethanolH₂SO₄4-8Reflux>85*

*Note: The yield is an estimated value based on typical Fischer esterification reactions.

Protocol: Amide Formation using a Coupling Agent

This protocol describes the synthesis of an amide derivative using a common peptide coupling reagent.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in dichloromethane.

  • Add the amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation:

Carboxylic AcidAmineCoupling ReagentsBaseReaction Time (h)TemperatureYield (%)
This compoundBenzylamineEDC, HOBtDIPEA12-24Room Temp.>80*

*Note: The yield is an estimated value based on standard amide coupling reactions.

Diagram of General Derivative Synthesis Pathways:

DerivativeSynthesis CarboxylicAcid This compound Esterification Esterification (Alcohol, Acid Catalyst) CarboxylicAcid->Esterification Amidation Amidation (Amine, Coupling Agent) CarboxylicAcid->Amidation Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amidation->Amide

Caption: Pathways for ester and amide derivative synthesis.

Potential Applications in Drug Discovery

Substituted pyridine carboxylic acids are prevalent scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets. The presence of a chloro group and a methoxy group on the pyridine ring of this compound offers opportunities for further functionalization and modulation of physicochemical properties.

Derivatives of this core structure could be explored for a variety of therapeutic areas. For instance, similar heterocyclic carboxylic acids and their derivatives have shown potential as antimicrobial agents and as intermediates in the synthesis of more complex biologically active compounds.[4] The strategic placement of substituents allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target binding affinity.

Diagram of Logical Relationships in Drug Discovery:

DrugDiscovery CoreScaffold This compound DerivativeSynthesis Derivative Synthesis (Esterification, Amidation, etc.) CoreScaffold->DerivativeSynthesis LibraryGeneration Compound Library Generation DerivativeSynthesis->LibraryGeneration Screening Biological Screening (e.g., Antimicrobial Assays) LibraryGeneration->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Role of the core scaffold in a drug discovery workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 4-Chloro-3-methoxypyridine-2-carboxylic acid from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem: The crude product is an oil and does not solidify.

  • Probable Cause: The presence of residual solvents or impurities is depressing the melting point of the compound. Oiling out during recrystallization can also be a cause if the boiling point of the solvent is higher than the melting point of the compound.

  • Solution:

    • Ensure all volatile solvents from the reaction work-up are thoroughly removed under reduced pressure.

    • Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

    • If recrystallization is being attempted, ensure the solution is not supersaturated and consider using a lower boiling point solvent system.[1]

    • Column chromatography can be employed to separate the desired product from the impurities that are preventing crystallization.[2][3]

Problem: The isolated product has low purity as determined by NMR or LC-MS.

  • Probable Cause: Incomplete reaction, side reactions leading to isomeric impurities, or co-precipitation of starting materials or byproducts during crystallization. Potential impurities could include unreacted starting materials or byproducts from the synthesis, such as those arising from Vilsmeier-Haack type reactions if applicable.[3]

  • Solution:

    • Recrystallization: Perform a second recrystallization using a different solvent system. A solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is ideal.[1]

    • Column Chromatography: Purify the material using silica gel column chromatography. A gradient elution with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid can be effective for separating carboxylic acids.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like dichloromethane and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer, containing the deprotonated carboxylic acid, can then be washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

Problem: Poor recovery of the product after purification.

  • Probable Cause: The product may be too soluble in the recrystallization solvent, even at low temperatures. During extraction, incomplete precipitation after acidification or multiple transfers can lead to loss of material. For chromatography, using too polar of a solvent system can cause the product to elute too quickly with impurities.

  • Solution:

    • Recrystallization: Optimize the solvent system. If the product is too soluble, a less polar co-solvent can be added to decrease its solubility at low temperatures.

    • Extraction: Ensure the aqueous layer is sufficiently acidified to fully precipitate the product. Cooling the solution in an ice bath can further decrease the solubility of the carboxylic acid.

    • General: Minimize the number of transfers of the product between flasks to reduce mechanical losses.

Frequently Asked Questions (FAQs)

What are the recommended solvent systems for the recrystallization of this compound?

While specific solvent systems are best determined empirically, good starting points for polar, acidic compounds like pyridine carboxylic acids include:

  • Ethanol/Water

  • Acetone/Hexanes[1]

  • Ethyl Acetate/Hexanes[1]

  • Toluene

What is a suitable mobile phase for the column chromatography of this compound?

A typical mobile phase for a polar, acidic compound on a silica gel column would be a mixture of a non-polar and a polar solvent, with a small amount of acid to keep the carboxylic acid protonated and reduce tailing. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) with 0.5-1% acetic acid added to the mobile phase.

How can I effectively remove residual phosphorus oxychloride from the reaction mixture before purification?

Phosphorus oxychloride is often used in the synthesis of chloro-pyridines.[2][4] To remove it before purification:

  • After the reaction, the mixture can be concentrated under reduced pressure. Toluene can be added and co-evaporated to help azeotropically remove residual POCl₃.[2]

  • The residue can then be carefully quenched by pouring it onto crushed ice.

  • The pH of the aqueous solution can then be adjusted.[4]

My final product is colored. How can I decolorize it?

A small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for a 10g scale reaction).

  • Combine the aqueous layers and wash with the organic solvent (2 x 50 mL) to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl with stirring.

  • The purified this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization Protocol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (see table below) to just dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered hot.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol
  • Prepare a silica gel slurry in the initial, less polar mobile phase.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a gradient of increasing polarity (see table below).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

Purification TechniqueRecommended Solvent Systems/Mobile PhasesRatios (v/v)
Recrystallization Ethanol/WaterStart with dissolving in hot ethanol, add hot water dropwise until cloudy, then add a few drops of hot ethanol to clarify.
Acetone/HexanesDissolve in a minimal amount of hot acetone, then add hexanes until turbidity persists.
Column Chromatography Ethyl Acetate/Hexanes + 1% Acetic AcidGradient elution from 10:90 to 50:50.
Dichloromethane/Methanol + 0.5% Acetic AcidGradient elution from 100:0 to 95:5.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product ReactionMixture Crude Reaction Mixture Workup Aqueous Work-up (Quench, Neutralize) ReactionMixture->Workup Extraction Acid-Base Extraction Workup->Extraction Primary Purification Chromatography Column Chromatography Workup->Chromatography Alternative Primary Purification Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography->Recrystallization PureProduct Pure 4-Chloro-3-methoxypyridine- 2-carboxylic acid Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Start: Assess Crude Product IsOil Is the product an oil? Start->IsOil PurityCheck Check Purity (NMR/LCMS) IsOil->PurityCheck No (Solid) Triturate Action: Triturate with non-polar solvent IsOil->Triturate Yes RecoveryCheck Is recovery low? PurityCheck->RecoveryCheck High Purity ColumnChrom Action: Column Chromatography PurityCheck->ColumnChrom Very Impure Recrystallize Action: Recrystallize with different solvent system PurityCheck->Recrystallize Low Purity AcidBase Action: Perform Acid-Base Extraction PurityCheck->AcidBase Low Purity (Alternative) OptimizeSolvent Action: Optimize Recrystallization Solvent System RecoveryCheck->OptimizeSolvent Yes (from Recrystallization) CheckAcidification Action: Ensure complete acidification during extraction RecoveryCheck->CheckAcidification Yes (from Extraction) PureProduct Pure Product RecoveryCheck->PureProduct No Triturate->PurityCheck Reassess Re-assess Purity ColumnChrom->Reassess Recrystallize->Reassess AcidBase->Reassess OptimizeSolvent->Reassess CheckAcidification->Reassess Reassess->PurityCheck

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Oxidation of 4-Chloro-3-methoxy-2-methylpyridine

Issue 1: Incomplete Oxidation and Low Yield

  • Symptom: Significant amount of starting material (4-Chloro-3-methoxy-2-methylpyridine) remains in the reaction mixture, leading to low yields of the desired carboxylic acid.

  • Potential Causes:

    • Insufficient amount of oxidizing agent (e.g., KMnO₄, HNO₃).

    • Reaction temperature is too low or reaction time is too short.

    • Poor solubility of the starting material or oxidizing agent.

    • Deactivation of the oxidizing agent.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Gradually increase the molar ratio of the oxidizing agent to the starting material. Monitor the reaction progress by TLC or HPLC to avoid over-oxidation.

    • Optimize Reaction Conditions: Increase the reaction temperature in increments of 5-10°C or prolong the reaction time.

    • Improve Solubility: If solubility is an issue, consider a co-solvent system. For permanganate oxidations, phase transfer catalysts can be effective.

    • Fresh Reagents: Ensure the oxidizing agent is fresh and has not degraded.

Issue 2: Formation of Side Products

  • Symptom: Presence of significant impurities alongside the desired product, such as the corresponding aldehyde or decarboxylated pyridine.

  • Potential Causes:

    • Aldehyde Formation: Incomplete oxidation can lead to the accumulation of the intermediate, 4-Chloro-3-methoxypyridine-2-carbaldehyde.

    • Decarboxylation: Harsh reaction conditions (e.g., high temperature, strong acid/base) can cause the final product to lose CO₂, forming 4-Chloro-3-methoxypyridine.

    • Over-oxidation: Extremely strong oxidizing conditions can lead to ring-opening or other degradation products.

  • Troubleshooting Steps:

    • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over time to maintain better control over the reaction exotherm and prevent localized high concentrations.

    • Temperature Management: Maintain the reaction temperature within the optimal range. Use an ice bath to control exothermic reactions.

    • Milder Oxidizing Agents: If over-oxidation is a problem, consider using milder oxidizing agents.

    • Work-up Conditions: Neutralize the reaction mixture carefully during work-up to avoid extreme pH values that might promote decarboxylation.

Route 2: Hydrolysis of 4-Chloro-3-methoxy-2-cyanopyridine

Issue 1: Incomplete Hydrolysis

  • Symptom: The presence of the starting nitrile (4-Chloro-3-methoxy-2-cyanopyridine) or the intermediate amide (4-Chloro-3-methoxypyridine-2-carboxamide) in the final product.

  • Potential Causes:

    • Insufficiently harsh hydrolysis conditions (e.g., concentration of acid/base, temperature, reaction time).

    • Poor solubility of the starting material or intermediate amide.

  • Troubleshooting Steps:

    • Increase Reagent Concentration/Temperature: Use a higher concentration of acid or base, or increase the reaction temperature.

    • Prolong Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material and intermediate are consumed.

    • Use of Co-solvents: Employing a co-solvent like ethanol can improve the solubility of the reactants.

Issue 2: Product Decarboxylation

  • Symptom: Formation of 4-Chloro-3-methoxypyridine as a significant byproduct.

  • Potential Causes:

    • High reaction temperatures during hydrolysis are known to cause decarboxylation of picolinic acids.[1]

  • Troubleshooting Steps:

    • Optimize Temperature: Find the minimum temperature required for complete hydrolysis to minimize decarboxylation.

    • Stepwise Hydrolysis: Consider a two-step process where the nitrile is first hydrolyzed to the amide under milder conditions, followed by hydrolysis of the isolated amide to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The common impurities depend on the synthetic route.

  • From Oxidation: Unreacted 4-chloro-3-methoxy-2-methylpyridine, the intermediate 4-chloro-3-methoxypyridine-2-carbaldehyde, and the decarboxylation product 4-chloro-3-methoxypyridine. Inorganic salts from the oxidizing agent may also be present.

  • From Hydrolysis: Unreacted 4-chloro-3-methoxy-2-cyanopyridine, the intermediate 4-chloro-3-methoxypyridine-2-carboxamide, and the decarboxylation product 4-chloro-3-methoxypyridine.[1][2]

Q2: How can I best purify the final product?

A2: Purification can typically be achieved through:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found.

  • Acid-Base Extraction: As a carboxylic acid, the product can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: While effective, this can be challenging for pyridine derivatives on silica gel due to their basicity, which may cause tailing. Adding a small amount of acid (e.g., acetic acid) to the eluent can help mitigate this.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A3:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The method of choice for quantitative analysis of purity and impurity profiling. A reversed-phase C18 column with a buffered mobile phase is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities, often coupled with HPLC (LC-MS).

Quantitative Data Summary

The following table summarizes the potential impurities, their sources, and typical (though not quantitatively specified in literature for this exact compound) levels.

Impurity NameStructureSourceTypical Expected Level
4-Chloro-3-methoxy-2-methylpyridineC₇H₈ClNOUnreacted starting material (Oxidation route)Variable, depends on conversion
4-Chloro-3-methoxypyridine-2-carbaldehydeC₇H₆ClNO₂Intermediate in oxidationTrace to minor
4-Chloro-3-methoxy-2-cyanopyridineC₇H₅ClN₂OUnreacted starting material (Hydrolysis route)Variable, depends on conversion
4-Chloro-3-methoxypyridine-2-carboxamideC₇H₇ClN₂O₂Intermediate in hydrolysisTrace to minor
4-Chloro-3-methoxypyridineC₆H₆ClNODecarboxylation of the final productTrace to minor, temperature-dependent
Inorganic Salts (e.g., MnO₂, KCl)-Byproducts of oxidation (e.g., with KMnO₄)Variable, removed during work-up
Residual Solvents-From reaction and purification stepsVariable, depends on drying process

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 4-Chloro-3-methoxy-2-methylpyridine (General Procedure)
  • Dissolution: Dissolve 4-Chloro-3-methoxy-2-methylpyridine in a suitable solvent (e.g., water, pyridine, or a mixture). If using an aqueous medium, the substrate may be present as a salt (e.g., hydrochloride).

  • Oxidation: While stirring, add the oxidizing agent (e.g., potassium permanganate) portion-wise to the solution. Control the temperature with a water or ice bath as the reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • If using KMnO₄, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite or ethanol).

    • Filter off any solid byproducts (e.g., manganese dioxide).

    • Adjust the pH of the filtrate to the isoelectric point of the carboxylic acid to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent.

Protocol 2: Synthesis via Hydrolysis of 4-Chloro-3-methoxy-2-cyanopyridine (General Procedure)
  • Reaction Setup: Combine 4-Chloro-3-methoxy-2-cyanopyridine with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).

  • Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting nitrile and the intermediate amide.

  • Work-up:

    • Cool the reaction mixture.

    • Carefully neutralize the solution to the isoelectric point of the carboxylic acid to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC, HPLC) start->reaction_monitoring workup Reaction Work-up reaction_monitoring->workup Reaction Complete issue_check Problem Identified? reaction_monitoring->issue_check side_products Significant Side Products reaction_monitoring->side_products Impurities Detected purification Purification (Recrystallization, etc.) workup->purification final_product Final Product Analysis (HPLC, NMR, MS) purification->final_product issue_check->final_product No low_yield Low Yield / Incomplete Reaction issue_check->low_yield Yes adjust_conditions Adjust Reaction Conditions: - Reagent Stoichiometry - Temperature / Time - Solvent System low_yield->adjust_conditions Analyze Cause side_products->adjust_conditions Analyze Cause adjust_conditions->reaction_monitoring Re-run Experiment

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Derivatization of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the derivatization of 4-Chloro-3-methoxypyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two most common derivatization methods for the carboxylic acid functionality are esterification and amidation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) (Steglich esterification). Amidation involves reacting the carboxylic acid with a primary or secondary amine using a coupling agent to facilitate the formation of the amide bond.

Q2: I am observing a low yield of my desired ester/amide. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Esterification and amidation are often equilibrium reactions. To drive the reaction to completion, consider using an excess of the alcohol or amine, or removing byproducts like water as they form.

  • Steric hindrance: The substituents on the pyridine ring and the nucleophile (alcohol or amine) can sterically hinder the reaction.

  • Decomposition of starting material: Pyridine-2-carboxylic acids can be susceptible to decarboxylation (loss of CO2) at elevated temperatures.

  • Side reactions: The chloro-substituent on the pyridine ring can be susceptible to nucleophilic substitution under certain conditions.

Q3: Are there any known side reactions to be aware of when working with this compound?

A3: Yes, two significant side reactions to consider are:

  • Decarboxylation: Pyridine-2-carboxylic acids can undergo decarboxylation when heated, leading to the formation of 4-chloro-3-methoxypyridine. This is more likely to occur at higher reaction temperatures.[1][2]

  • Dechlorination: The 4-chloro group can be susceptible to nucleophilic attack, especially when using nucleophilic bases like pyridine as a catalyst or solvent. This can lead to the formation of byproducts where the chlorine atom is replaced.

Q4: How can I monitor the progress of my derivatization reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the spot or peak of the starting material with the appearance of the product spot/peak, you can determine when the reaction is complete.

Troubleshooting Guides

Esterification Issues
Problem Possible Cause Suggested Solution
Low or no ester formation 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture.1. Increase the catalyst loading incrementally. 2. Extend the reaction time and monitor progress. 3. Gradually increase the temperature, being mindful of potential decarboxylation. 4. Use anhydrous alcohol and solvents. Consider using a Dean-Stark trap or molecular sieves to remove water.
Formation of 4-chloro-3-methoxypyridine byproduct Decarboxylation of the starting material due to excessive heat.Lower the reaction temperature. If using Fischer esterification, consider a milder method like Steglich esterification which can be performed at room temperature.
Formation of unidentified polar byproducts 1. Hydrolysis of the ester product back to the carboxylic acid. 2. Dechlorination of the pyridine ring.1. Ensure anhydrous conditions and proper work-up to remove water. 2. Avoid using nucleophilic bases like pyridine. Use non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Product mixture is dark or contains colored impurities 1. High reaction temperatures leading to decomposition. 2. Side reactions involving the pyridine ring.1. Lower the reaction temperature and use a more efficient catalyst. 2. Purify the product using column chromatography or recrystallization.
Amidation Issues
Problem Possible Cause Suggested Solution
Low or no amide formation 1. Inactive coupling agent. 2. Steric hindrance from the amine or the carboxylic acid. 3. Low nucleophilicity of the amine.1. Use fresh, high-quality coupling agents. 2. Increase the reaction time and/or temperature moderately. 3. Use a stronger, non-nucleophilic base to deprotonate the amine.
Formation of N-acylurea byproduct (with DCC/EDC) The O-acylisourea intermediate is rearranging before reacting with the amine.Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more stable active ester.
Difficulty in purification Removal of coupling agent byproducts (e.g., dicyclohexylurea - DCU).If using DCC, DCU is poorly soluble in most organic solvents and can often be removed by filtration. Alternatively, use a water-soluble carbodiimide like EDC, whose urea byproduct can be removed with an aqueous wash.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the derivatization of this compound and its close analogs.

Table 1: Esterification Methods and Typical Yields

Method Alcohol Catalyst/Reagents Temperature Time Typical Yield Reference
Fischer EsterificationMethanolSOCl₂, NaBrReflux36 h67%Analog: 4-chloro-2-pyridinecarboxylic acid
Fischer EsterificationEthanolHClRoom Temp.4 h61-88%Analog: 2-chloronicotinic acid
Steglich EsterificationVariousDCC, DMAPRoom Temp.3-12 h70-95%General method for pyridine carboxylic acids
Acyl Chloride FormationMethanolThionyl chloride then MethanolReflux16 h then 36 hModerate to GoodGeneral method

Table 2: Amidation Methods and Typical Yields

Method Amine Coupling Reagents Base Temperature Time Typical Yield Reference
Carbodiimide CouplingPrimary/SecondaryEDC, HOBtDIPEARoom Temp.12-24 h60-90%General method
HATU CouplingPrimary/SecondaryHATUDIPEARoom Temp.2-6 h70-95%General method for hindered couplings
Acyl Chloride FormationPrimary/SecondaryOxalyl chloride, then amineTriethylamine0°C to RT1-4 h75-98%General method

Experimental Protocols

Protocol 1: Methyl Esterification via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with methanol.

Step 1: Formation of the Acyl Chloride

  • In a fume hood, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-chloro-3-methoxypyridine-2-carbonyl chloride.

Step 2: Esterification

  • Dissolve the crude acyl chloride in anhydrous methanol (20 mL/g).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester.

  • Purify by flash column chromatography on silica gel.

Protocol 2: Amidation using HATU Coupling

This protocol is suitable for a wide range of primary and secondary amines.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/g), add the desired amine (1.1 eq) and diisopropylethylamine (DIPEA, 2.5 eq).

  • Add HATU (1.2 eq) in one portion and stir the mixture at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 4-Chloro-3-methoxypyridine- 2-carboxylic acid reagents Select derivatization reagents (alcohol/amine, coupling agent, base) start->reagents dissolve Dissolve starting material in anhydrous solvent reagents->dissolve add_reagents Add reagents under controlled conditions dissolve->add_reagents stir Stir at appropriate temperature add_reagents->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor quench Quench reaction monitor->quench extract Aqueous wash & extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by chromatography concentrate->purify product Isolated Derivative purify->product troubleshooting_workflow start Low/No Product Formation check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes replace_reagents Replace reagents, ensure anhydrous conditions check_reagents->replace_reagents No side_reactions Are there side products? check_conditions->side_reactions Yes optimize_conditions Increase temperature/time, change catalyst/solvent check_conditions->optimize_conditions No identify_byproducts Identify byproducts (e.g., by MS) side_reactions->identify_byproducts Yes decarboxylation Decarboxylation likely identify_byproducts->decarboxylation dechlorination Dechlorination possible identify_byproducts->dechlorination hydrolysis Hydrolysis of product identify_byproducts->hydrolysis lower_temp Lower reaction temperature decarboxylation->lower_temp change_base Use non-nucleophilic base dechlorination->change_base anhydrous_workup Ensure anhydrous work-up hydrolysis->anhydrous_workup signaling_pathways cluster_esterification Esterification cluster_amidation Amidation acid_e 4-Chloro-3-methoxy- pyridine-2-carboxylic acid ester Ester Derivative acid_e->ester + Catalyst/Coupling Agent alcohol Alcohol (R-OH) alcohol->ester acid_a 4-Chloro-3-methoxy- pyridine-2-carboxylic acid amide Amide Derivative acid_a->amide + Coupling Agent amine Amine (R₂NH) amine->amide

References

Troubleshooting guide for 4-Chloro-3-methoxypyridine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methoxypyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Amide Coupling Reactions

Question: I am getting a low yield in my amide coupling reaction with this compound and a primary amine. What are the potential causes and solutions?

Answer:

Low yields in amide coupling reactions with this substrate can be attributed to several factors, including the reactivity of the carboxylic acid, the choice of coupling reagents, and potential side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Reduced Carboxylic Acid Reactivity The electron-donating effect of the methoxy group at the 3-position can slightly reduce the electrophilicity of the carbonyl carbon in the carboxylic acid.Use a more potent activating agent. If you are using a standard carbodiimide like DCC or EDC, consider adding an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). For more challenging couplings, stronger activating agents like HATU or T3P can be employed.[1]
Side Reaction: Decarboxylation Pyridine-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[2][3][4] This side reaction will consume your starting material and reduce the yield of the desired amide.Maintain a low reaction temperature. If the reaction is sluggish, it is preferable to extend the reaction time rather than increasing the heat. Consider using a coupling reagent that allows for milder reaction conditions.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal stoichiometry.Monitor the reaction progress using an appropriate technique like TLC or LC-MS. Ensure you are using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
Difficult Purification The product may be difficult to separate from unreacted starting materials or byproducts.Optimize your purification protocol. Column chromatography with a suitable solvent system is often effective. An acidic workup can help to remove any unreacted amine.
Esterification Reactions

Question: My Fischer esterification of this compound is proceeding very slowly and giving a poor yield. What can I do to improve this?

Answer:

Fischer esterification of pyridine carboxylic acids can be challenging due to the basicity of the pyridine nitrogen, which can be protonated by the acid catalyst, reducing its effectiveness.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Catalyst Inactivation The pyridine nitrogen acts as a base and can neutralize the acid catalyst (e.g., sulfuric acid), rendering it inactive.Use a larger excess of the acid catalyst. Alternatively, consider using a milder catalyst such as p-toluenesulfonic acid (TsOH).[2] A Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the ester product.[2]
Low Reaction Temperature Insufficient temperature can lead to a slow reaction rate.While high temperatures can promote decarboxylation, a moderate increase in temperature may be necessary. Monitor for any signs of decomposition.
Alternative Esterification Methods Fischer esterification may not be the optimal method for this substrate.Consider alternative esterification methods that do not require strong acidic conditions. For example, reaction with an alkyl halide in the presence of a base, or using a coupling reagent like DCC with the alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the role of the chloro and methoxy substituents on the reactivity of this compound?

A1: The substituents on the pyridine ring have a significant impact on its reactivity:

  • 4-Chloro group: The chloro group is an electron-withdrawing group, which makes the pyridine ring more electron-deficient. This can make the ring more susceptible to nucleophilic aromatic substitution at the 4-position under certain conditions.

  • 3-Methoxy group: The methoxy group is an electron-donating group. This can increase the electron density of the pyridine ring, potentially making it more reactive towards electrophilic attack, although such reactions are generally difficult on pyridine rings. The methoxy group can also influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.[5][6]

  • 2-Carboxylic acid group: The carboxylic acid group is an electron-withdrawing group and can direct some reactions. Its position at the 2-position makes the molecule a derivative of picolinic acid, which is known to be prone to decarboxylation.[3][4]

Q2: Can I perform a nucleophilic aromatic substitution on the 4-chloro position?

A2: Yes, nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring is a feasible reaction. The presence of the electron-withdrawing nitrogen atom in the ring facilitates this type of reaction. However, the carboxylic acid group may need to be protected (e.g., as an ester) before attempting the SNAr reaction to avoid unwanted side reactions.

Q3: How can I purify this compound?

A3: Purification can typically be achieved by recrystallization from a suitable solvent. The choice of solvent will depend on the impurities present. If the compound is prepared in-house, column chromatography on silica gel may be necessary to remove byproducts.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add HATU and DIPEA A->B C Pre-activation (15-30 min) B->C D Add Amine C->D E Stir at Room Temperature D->E F Monitor by TLC/LC-MS E->F G Quench and Extract F->G Reaction Complete H Wash with Acid and Base G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A typical experimental workflow for an amide coupling reaction.

Troubleshooting_Decision_Tree Start Low Yield in Amide Coupling Check_Activation Is the activating reagent strong enough? Start->Check_Activation Check_Temp Is the reaction temperature too high? Check_Activation->Check_Temp Yes Use_HATU Use a stronger activator (e.g., HATU, T3P) Check_Activation->Use_HATU No Check_Completion Has the reaction gone to completion? Check_Temp->Check_Completion No Lower_Temp Lower reaction temperature and extend reaction time Check_Temp->Lower_Temp Yes Extend_Time Extend reaction time and use a slight excess of amine Check_Completion->Extend_Time No Optimize_Purification Optimize purification protocol Check_Completion->Optimize_Purification Yes

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

References

Technical Support Center: Synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the plausible synthetic route.

Route A: Chlorination of a Pyridone Precursor

This route typically involves the chlorination of a 4-hydroxypyridine derivative, such as 3-methoxy-4-hydroxypyridine-2-carboxylic acid, using a chlorinating agent like phosphorus oxychloride (POCl₃).

Diagram of Synthetic Pathway and Potential Side Reactions (Route A)

RouteA start 3-Methoxy-4-hydroxypyridine-2-carboxylic Acid product This compound start->product POCl₃ side_product1 Acyl Chloride Intermediate start->side_product1 POCl₃ (Side Reaction) unreacted_sm Unreacted Starting Material start->unreacted_sm Incomplete Reaction side_product2 Over-chlorinated Byproduct(s) product->side_product2 Excess POCl₃ / High Temp. side_product3 Decarboxylated Byproduct (4-Chloro-3-methoxypyridine) product->side_product3 High Temperature

Caption: Synthetic pathway for Route A with potential side reactions.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of the desired product with significant recovery of starting material. Incomplete reaction due to insufficient heating, short reaction time, or inadequate amount of chlorinating agent.- Ensure the reaction temperature reaches the optimal level for chlorination (e.g., reflux).- Increase the reaction time and monitor progress by TLC or LC-MS.- Use a slight excess of phosphorus oxychloride.
Formation of a highly reactive byproduct that is difficult to isolate. Formation of an acyl chloride intermediate from the reaction of POCl₃ with the carboxylic acid group. This intermediate can be unstable and react further.[1]- After the reaction, quench the mixture carefully with cold water or ice to hydrolyze the acyl chloride back to the carboxylic acid.- Consider protecting the carboxylic acid group before chlorination, although this adds extra steps to the synthesis.
Presence of byproducts with higher molecular weight and multiple chlorine atoms. Over-chlorination of the pyridine ring or side chain, especially with prolonged reaction times or high temperatures.- Reduce the reaction temperature and time.- Use a stoichiometric amount of the chlorinating agent.
Formation of a non-acidic byproduct identified as 4-chloro-3-methoxypyridine. Decarboxylation of the starting material or the product under harsh thermal conditions. Pyridine-2-carboxylic acids can be susceptible to decarboxylation.[2]- Lower the reaction temperature.- After the reaction, avoid prolonged heating during workup and purification.
Route B: Hydrolysis of a Nitrile Precursor

This alternative route involves the synthesis of 4-chloro-3-methoxypyridine-2-carbonitrile, followed by hydrolysis to the desired carboxylic acid.

Diagram of Synthetic Pathway and Potential Side Reactions (Route B)

RouteB start 4-Chloro-3-methoxypyridine-2-carbonitrile product This compound start->product Acid or Base Hydrolysis side_product1 4-Chloro-3-methoxypyridine-2-carboxamide start->side_product1 Incomplete Hydrolysis unreacted_sm Unreacted Nitrile start->unreacted_sm Insufficient Hydrolysis Conditions side_product2 Decarboxylated Byproduct (4-Chloro-3-methoxypyridine) product->side_product2 High Temperature

Caption: Synthetic pathway for Route B with potential side reactions.

Observed Issue Potential Cause Troubleshooting Steps
Isolation of a neutral compound identified as the corresponding amide. Incomplete hydrolysis of the nitrile group. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[3]- Increase the reaction time and/or temperature of the hydrolysis.- Use a more concentrated acid or base solution.
Low yield of carboxylic acid with significant recovery of the starting nitrile. Hydrolysis conditions are too mild (temperature, time, or reagent concentration).- Increase the concentration of the acid or base.- Elevate the reaction temperature, but monitor for decarboxylation.- Extend the reaction time.
Formation of 4-chloro-3-methoxypyridine as a byproduct. Decarboxylation of the final product under the hydrolysis conditions, which can be promoted by strong acid or base and high temperatures.[2]- Use milder hydrolysis conditions if possible (e.g., lower temperature for a longer time).- Carefully neutralize the reaction mixture at a low temperature after hydrolysis is complete.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using phosphorus oxychloride for the chlorination of a hydroxypyridine?

A1: A common side reaction is the reaction of phosphorus oxychloride with other functional groups present in the molecule. If a carboxylic acid is present, it can be converted to a reactive acyl chloride intermediate.[1] Additionally, if other hydroxyl groups are present on the pyridine ring, they will also be chlorinated.

Q2: How can I minimize the formation of the amide byproduct during nitrile hydrolysis?

A2: To minimize the accumulation of the amide intermediate, ensure that the hydrolysis conditions are sufficiently forcing to drive the reaction to the carboxylic acid. This typically involves using a higher concentration of acid or base, increasing the reaction temperature, and allowing for a longer reaction time.[3]

Q3: Is my final product, this compound, prone to decarboxylation?

A3: Yes, pyridine-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[2] It is advisable to avoid excessive heating during the reaction, workup, and purification steps to minimize this side reaction.

Q4: I am observing multiple unknown spots on my TLC plate after the chlorination reaction. What could they be?

A4: Multiple spots could indicate a mixture of the starting material, the desired product, and several byproducts. Potential byproducts from a chlorination reaction with POCl₃ could include over-chlorinated species, the acyl chloride intermediate, and a decarboxylated product. It is recommended to use techniques like LC-MS to identify the components of the mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.[4]

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-4-hydroxypyridine-2-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous solution to 3-4 with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) while keeping the temperature low.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis (Hypothetical)

This protocol is a generalized procedure and should be optimized.

  • Hydrolysis: To a solution of 4-chloro-3-methoxypyridine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or water), add a concentrated acid (e.g., sulfuric acid or hydrochloric acid) or a concentrated base (e.g., sodium hydroxide solution).

  • Heat the mixture to reflux for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, carefully neutralize the solution with a base to a pH of 3-4 to precipitate the carboxylic acid.

  • If using basic hydrolysis, carefully acidify the solution with an acid to a pH of 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract it with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

References

Stability issues of 4-Chloro-3-methoxypyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-3-methoxypyridine-2-carboxylic acid

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Due to the limited availability of specific stability data for this compound, the information provided is based on general chemical principles, data from structurally related compounds, and standard pharmaceutical industry practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To minimize degradation, the solid compound should be stored in a cool, dry, and dark place.[1] Many suppliers of similar chloropyridine carboxylic acids recommend storage at 0-8 °C.[2][3][4] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric humidity, which could promote hydrolysis.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice.[1]

Q2: What are the primary potential degradation pathways for this molecule in solution?

A2: While specific pathways for this molecule are not extensively documented, related compounds suggest susceptibility to hydrolysis, oxidation, and photolysis.[1][5] Potential degradation could involve:

  • Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, particularly under neutral to alkaline pH conditions, to form a hydroxypyridine derivative.[1]

  • Oxidation: The pyridine ring and its substituents can be oxidized, especially in the presence of oxidizing agents or under photochemical conditions.[1]

  • Decarboxylation: Carboxylic acids on heterocyclic rings can undergo decarboxylation, often accelerated by heat.

  • O-Demethylation: The methoxy group could be cleaved under certain acidic or thermal stress conditions.

Q3: My solution of the compound is changing color. What does this indicate?

A3: A color change often signifies chemical degradation. The formation of conjugated systems or oxidized byproducts can lead to the absorption of visible light, resulting in a colored solution. It is recommended to prepare fresh solutions and investigate the cause of the instability, for example, by using LC-MS to identify potential degradation products.

Q4: I am observing unexpected peaks in my HPLC or LC-MS analysis. How should I troubleshoot this?

A4: Unexpected peaks are typically either impurities from the original sample or degradation products. To troubleshoot:

  • Analyze a freshly prepared solution from a newly opened container of the solid compound to establish a baseline chromatogram.

  • Verify that the analytical method is stability-indicating (i.e., capable of resolving the parent compound from its degradation products).

  • If the new peaks appear over time, it confirms a stability issue. You can use the forced degradation protocols outlined below to systematically identify the conditions causing the degradation.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Compound Precipitates from Solution
  • Possible Causes:

    • Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in that specific solvent.

    • Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can cause precipitation.

    • pH Shift: The carboxylic acid moiety is ionizable. The neutral form is typically less soluble in aqueous media than its carboxylate salt. A change in pH towards acidic conditions can cause precipitation.

    • Solvent Evaporation: Over time, solvent evaporation can increase the concentration, leading to precipitation.

  • Recommended Actions:

    • Verify Solubility: Perform a preliminary solubility assessment (see Protocol 1) to determine the appropriate solvent and concentration.

    • Use Co-solvents: Try using a mixture of solvents (e.g., DMSO/water, ethanol/water) to improve solubility.

    • Control Temperature: Store solutions at a constant, controlled temperature. If solutions are stored in a refrigerator, allow them to warm to room temperature before use.

    • Buffer the Solution: If using aqueous media, use a buffer to maintain a constant pH where the compound is most soluble (typically pH > pKa).

    • Prepare Freshly: Prepare solutions immediately before use to minimize issues related to long-term storage.

Logical Workflow for Troubleshooting Stability

G start Instability Observed (e.g., color change, precipitation, new HPLC peaks) check_precip Is there visible precipitation? start->check_precip check_purity Is there a loss of purity or appearance of new peaks? check_precip->check_purity No protocol1 Perform Solubility Assessment (Protocol 1) check_precip->protocol1 Yes protocol2 Perform Forced Degradation Study (Protocol 2) check_purity->protocol2 Yes end Proceed with stable solution check_purity->end No reassess_solvent Re-evaluate solvent system, concentration, or pH. protocol1->reassess_solvent reassess_solvent->end identify_conditions Identify problematic conditions (pH, light, temp, oxygen). protocol2->identify_conditions mitigate Mitigate issue: - Adjust pH with buffer - Protect from light - Store at lower temp - Use antioxidants / inert gas identify_conditions->mitigate mitigate->end

Caption: A logical workflow for troubleshooting stability issues.

Data Presentation

Table 1: General Properties and Recommended Storage
ParameterRecommendation / DataSource
Appearance White to off-white solid[3]
Storage (Solid) 0-8 °C, dry, dark, tightly sealed[1][2][3][4]
Storage (Solution) Prepare fresh. If storage is needed, store at -20°C or -80°C in small aliquots. Avoid freeze-thaw cycles.General Best Practice
Incompatible Agents Strong bases, oxidizing agents, protic solvents (prolonged exposure)[1]
Table 2: Properties of Common Laboratory Solvents
SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Water Solubility
DMSOC₂H₆OS18947Miscible
DMFC₃H₇NO15338.25Miscible
EthanolC₂H₆O78.524.6Miscible
AcetonitrileC₂H₃N81.6536.64Miscible
Ethyl AcetateC₄H₈O₂776.08.7 g/100 mL
DichloromethaneCH₂Cl₂39.69.081.3 g/100 mL
Data sourced from a common solvent properties table.[7]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvents for preparing stock solutions.

Methodology:

  • Weigh approximately 1-2 mg of this compound into several small, clear vials.

  • To the first vial, add the solvent of interest (e.g., DMSO) dropwise (e.g., 20 µL increments).

  • After each addition, vortex the vial for 30-60 seconds.

  • Observe for complete dissolution. Record the volume of solvent required to fully dissolve the compound.

  • Calculate the approximate solubility (e.g., in mg/mL or mM).

  • Repeat for other solvents of interest (e.g., water, ethanol, DMF, acetonitrile).

  • Check the clarity of the resulting solution after letting it stand for one hour to ensure it remains dissolved.

Protocol 2: Forced Degradation Study

Objective: To identify the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.[5][8] This helps in developing stable formulations and stability-indicating analytical methods.[6]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor agent, typically aiming for a final compound concentration of 0.1 mg/mL. The goal is to achieve 5-20% degradation.[8]

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Neutral Hydrolysis: Mix with purified water. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24 and 72 hours. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose the stock solution in a photostable, clear container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

    • Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC-UV method. An LC-MS method is highly recommended to obtain mass information on degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound.

    • Determine the percentage of major degradation products.

    • Perform a mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Hypothesized Degradation Pathways

Caption: Hypothesized degradation pathways for the compound.

Experimental Workflow for Stability Study

G prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) aliquot Aliquot Stock for Each Stress Condition prep_stock->aliquot stress_conditions Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) aliquot->stress_conditions sampling Sample at Predetermined Time Points (e.g., 0, 2, 8, 24h) stress_conditions->sampling quench Quench/Neutralize Reaction (if necessary) sampling->quench analysis Analyze by Stability-Indicating HPLC / LC-MS Method quench->analysis evaluate Evaluate Data: - % Degradation - Identify Degradants - Mass Balance analysis->evaluate

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Chloro-3-methoxypyridine-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted pyridine carboxylic acid. Generally, compounds of this class exhibit moderate solubility in polar organic solvents and limited solubility in water. The presence of the carboxylic acid group suggests that its aqueous solubility will be highly dependent on the pH of the solution. The pyridine ring, along with the chloro and methoxy substituents, contributes to its overall polarity and potential for hydrogen bonding, influencing its solubility in various solvents.

Q2: Why is my this compound not dissolving in aqueous solutions?

A2: The poor aqueous solubility of this compound at neutral or acidic pH is expected due to the protonated state of the carboxylic acid group, which is less polar. To enhance aqueous solubility, the pH of the solution should be increased to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Q3: What organic solvents are recommended for dissolving this compound?

A3: Based on the solubility of structurally similar compounds like picolinic acid and nicotinic acid, polar aprotic solvents and alcohols are likely to be effective. Recommended solvents to try include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, gentle heating can be employed to increase the dissolution rate and solubility of this compound in many solvents. However, it is crucial to ensure the compound's stability at elevated temperatures. Always start with gentle warming and monitor for any signs of degradation (e.g., color change). For aqueous solutions, be aware that the compound may precipitate out as the solution cools.

Q5: How can I prepare a stock solution of this compound for my experiments?

A5: For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results (typically less than 1%).

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Troubleshooting_Solubility start Start: Compound is not dissolving check_solvent Is the solvent appropriate? start->check_solvent try_organic Try a polar aprotic solvent (DMSO, DMF) or an alcohol (Ethanol) check_solvent->try_organic No check_ph For aqueous solutions, is the pH optimal? check_solvent->check_ph Yes try_organic->check_ph Still an issue success Success: Compound Dissolved try_organic->success Dissolves adjust_ph Increase pH by adding a base (e.g., NaOH) to form a soluble salt check_ph->adjust_ph No use_cosolvent Is a co-solvent system an option? check_ph->use_cosolvent Yes adjust_ph->use_cosolvent Still an issue adjust_ph->success Dissolves add_cosolvent Prepare a stock in a water-miscible organic solvent and dilute into the aqueous medium use_cosolvent->add_cosolvent Yes physical_methods Have physical methods been attempted? use_cosolvent->physical_methods No add_cosolvent->physical_methods Still an issue add_cosolvent->success Dissolves apply_physical Use sonication or gentle heating physical_methods->apply_physical No fail Consult further literature or consider formulation strategies physical_methods->fail Yes apply_physical->success Dissolves apply_physical->fail Still an issue

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Solubility Data (for structurally similar compounds)

Table 1: Solubility of Picolinic Acid in Various Solvents at ~293 K (~20°C)

SolventSolubility (g/kg of solvent)
Water~862.5
Ethanol~57.1
Acetonitrile~17.0

Data sourced from a study on the solubility and crystallization of picolinic acid.

Table 2: Solubility Order of Nicotinic Acid in Various Solvents

SolventRelative Solubility
Dimethyl Sulfoxide (DMSO)Highest
EthanolHigh
WaterModerate
AcetoneModerate
Diethyl EtherLow
AcetonitrileLowest

This table indicates the relative solubility of nicotinic acid in different solvents.

Key Experimental Protocols

Protocol 1: pH Adjustment for Aqueous Solutions

Objective: To dissolve this compound in an aqueous buffer by forming its carboxylate salt.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Weigh the desired amount of this compound and add it to the aqueous buffer.

  • Begin stirring the suspension.

  • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the compound completely dissolves. The solution should become clear.

  • Note the final pH at which the compound is fully dissolved.

  • If necessary, adjust the pH back to the desired experimental range, being careful not to let the compound precipitate. If precipitation occurs, the final pH must be maintained at or above the dissolution pH.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Vortex mixer or sonicator

  • Micro-pipettes

Methodology:

  • Weigh the desired amount of this compound into a suitable vial.

  • Add the appropriate volume of DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • To prepare a working solution, dilute the stock solution into the aqueous experimental medium. It is recommended to add the stock solution to the vigorously stirring aqueous medium to facilitate dispersion and minimize precipitation.

  • Ensure the final concentration of the organic solvent in the working solution is below the tolerance level for your specific experiment.

Experimental_Workflow start Start: Undissolved Compound decision Choose Dissolution Strategy start->decision ph_adjustment Protocol 1: pH Adjustment decision->ph_adjustment Aqueous Solution Needed cosolvent Protocol 2: Co-solvent Stock decision->cosolvent Stock Solution Needed add_base Add base to aqueous suspension ph_adjustment->add_base dissolve_in_organic Dissolve in organic solvent (e.g., DMSO) cosolvent->dissolve_in_organic monitor_ph Monitor pH until dissolved add_base->monitor_ph dilute_stock Dilute stock into aqueous medium dissolve_in_organic->dilute_stock end_aqueous Aqueous Solution Ready for Use monitor_ph->end_aqueous end_working Working Solution Ready for Use dilute_stock->end_working

Caption: General experimental workflow for dissolving this compound.

Challenges in the scale-up of 4-Chloro-3-methoxypyridine-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-3-methoxypyridine-2-carboxylic acid. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for the scale-up of this compound?

A common and industrially relevant pathway involves a two-step process. The first step is the chlorination of a precursor like 3-Methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce 4-Chloro-3-methoxy-2-methylpyridine.[1][2] The second key step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄).[3][4]

Q2: What are the primary scale-up challenges associated with the chlorination step using phosphorus oxychloride (POCl₃)?

The main challenge is the use of a large excess of POCl₃, which serves as both a reagent and a solvent.[2] After the reaction, this excess POCl₃ must be quenched, typically with water or ice. This hydrolysis is highly exothermic and produces large volumes of corrosive and difficult-to-treat acidic wastewater (phosphoric acid and HCl), which significantly increases production costs and environmental impact on a large scale.[2]

Q3: Are there more environmentally friendly or efficient workup procedures for the chlorination reaction at scale?

Yes, process optimization has led to improved methods. One patented approach involves adding N,N-dimethylformamide (DMF) to the reaction mixture after completion.[2] The DMF reacts with the excess phosphorus oxychloride to form a Vilsmeier reagent byproduct. This method greatly reduces the generation of acidic wastewater and makes the workup process safer and more manageable.[2] Another common industrial practice is to remove the excess POCl₃ via vacuum distillation before the workup.[2]

Q4: What are the common methods for oxidizing the 2-methyl group, and what are the challenges?

The oxidation of the 2-methylpyridine precursor is a critical and challenging step.

  • Potassium Permanganate (KMnO₄): This is a common and powerful oxidizing agent used for converting 2-picolines to picolinic acids.[3][4] Key challenges include:

    • Selectivity: The strong oxidizing power of KMnO₄ can lead to over-oxidation and degradation of the pyridine ring if conditions are not carefully controlled.[5]

    • Workup: The reaction produces a large amount of manganese dioxide (MnO₂) as a solid byproduct, which can make product isolation difficult.

    • Safety: The reaction can be highly exothermic and requires careful temperature control.

  • Catalytic Air/Oxygen Oxidation: Industrial processes for simpler picolines sometimes use vapor-phase catalytic oxidation over metal oxide catalysts (e.g., V₂O₅-TiO₂).[4][6] However, these methods require high temperatures (200-300°C) and specialized equipment, and their applicability to this specific substituted pyridine may be limited due to potential side reactions.[6]

Q5: What are the primary safety hazards associated with the key reagents?

  • Phosphorus Oxychloride (POCl₃): It is highly corrosive and reacts violently with water. It is toxic upon inhalation and can cause severe burns to the skin and eyes. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Potassium Permanganate (KMnO₄): A strong oxidizer that can create fire or explosion hazards upon contact with combustible materials. It is harmful if swallowed and can cause skin and eye irritation.

  • Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers and can be corrosive. In some synthetic routes, H₂O₂ is used for N-oxidation, and reactions can be exothermic and potentially explosive if not controlled.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem / Issue Potential Cause(s) Recommended Solutions & Optimizations
Step 1: Chlorination with POCl₃
Low or incomplete conversion of the pyridone starting material.1. Insufficient reaction time or temperature. 2. Presence of moisture in the starting material or solvent, which decomposes POCl₃. 3. Inadequate amount of POCl₃.1. Ensure the reaction is refluxed for a sufficient duration (e.g., 10 hours) and monitor progress using TLC or HPLC.[1] 2. Use thoroughly dried starting materials and ensure all glassware is anhydrous. 3. Use a significant excess of POCl₃, which also acts as the solvent.[1][2]
Hazardous workup and generation of excessive acidic waste.Quenching a large excess of unreacted POCl₃ directly with water or ice.[2]1. DMF Addition: After cooling the reaction, slowly add DMF to convert excess POCl₃ into a less reactive Vilsmeier reagent before quenching.[2] 2. Distillation: Remove the bulk of the unreacted POCl₃ under reduced pressure before the aqueous workup.[2]
Difficulty in product isolation and purification.1. Formation of dark, tarry byproducts. 2. Emulsion formation during aqueous extraction.1. Purify the crude product using column chromatography on silica gel.[1] 2. Add a brine solution during extraction to help break emulsions. Ensure the pH is distinctly alkaline (pH 8-12) during extraction to keep the product in its free base form.[2]
Step 2: Oxidation of 2-Methyl Group with KMnO₄
Low yield and incomplete reaction.1. Insufficient molar ratio of KMnO₄. 2. Poor mixing/mass transfer due to the heterogeneous nature of the reaction (solid KMnO₄ and MnO₂). 3. Reaction temperature is too low.1. Use a stoichiometric excess of KMnO₄ (e.g., 2-4 equivalents). 2. Employ vigorous mechanical stirring to ensure good contact between the substrate and the oxidant. 3. Maintain the reaction temperature in the optimal range, often between 50-100°C.[9]
Formation of byproducts or product degradation.1. Reaction temperature is too high, leading to decarboxylation or ring opening. 2. Reaction time is excessively long, causing over-oxidation.1. Implement precise temperature control using a jacketed reactor. Avoid localized hot spots. 2. Monitor the reaction closely by HPLC. Quench the reaction as soon as the starting material is consumed.
Product is lost during isolation from MnO₂ sludge.The desired carboxylic acid product (as a salt) is adsorbed onto the fine MnO₂ precipitate.1. Perform a hot filtration of the reaction mixture to remove the MnO₂. 2. Wash the MnO₂ filter cake thoroughly with multiple portions of hot water to recover the adsorbed product. 3. Combine the filtrate and washings before proceeding to acidification.
Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the synthesis of the key intermediate, 4-Chloro-3-methoxy-2-methylpyridine, and its N-oxide, as reported in patent literature.

Table 1: Summary of Chlorination Conditions

ParameterMethod 1Method 2
Starting Material 3-Methoxy-2-methyl-4(1H)-pyridone3-methoxy-2-methyl-4-pyrone
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Reaction Time 10 hours4-10 hours
Temperature Reflux60-100°C
Workup Concentrate, add toluene, evaporate, then CH₂Cl₂/water extraction with K₂CO₃.Cool, add DMF, separate layers, then hydrolyze in ice-water and adjust pH with base.
Purification Silica gel column chromatographyDistillation
Reference PrepChem.com[1]Google Patents (CN105924479A)[2]

Table 2: Summary of N-Oxidation Conditions (Intermediate Synthesis)

ParameterEmbodiment 1Embodiment 2
Starting Material 4-chloro-3-methoxy-2-picoline4-chloro-3-methoxy-2-methylpyridine
Oxidizing Agent 35% Hydrogen Peroxide35% Hydrogen Peroxide
Catalyst 20% Phosphotungstic acid solution25% Phosphotungstic acid solution
Reaction Time 5 hours5 hours
Temperature 83-90°C85-87°C
Workup Cool, adjust pH to 7-9 with NaOH, extract with CH₂Cl₂.Cool, adjust pH to 7-9 with NaOH, extract with CH₂Cl₂.
Yield 93.05% (of N-oxide)Not specified
Reference Google Patents (CN107117904A)[8]Eureka
Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

This protocol is based on literature procedures for the chlorination of the corresponding pyridone.[1][2]

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, suspend 3-Methoxy-2-methyl-4(1H)-pyridone (1.0 eq) in phosphorus oxychloride (10-15 vol eq).

  • Chlorination: Heat the suspension to reflux (approx. 105-110°C) and maintain for 10 hours. The reaction mixture will become a dark solution. Monitor the reaction for completion by TLC or HPLC.

  • Workup (Optimized Method):

    • Cool the reaction mixture to 30-40°C.

    • Slowly add N,N-dimethylformamide (DMF) (3-4 eq) to the mixture while stirring. An exothermic reaction will occur. Maintain the temperature below 50°C.

    • Stir for 1-2 hours after the addition is complete.

    • Transfer the mixture to a separatory funnel. The lower organic layer (Vilsmeier byproduct) is separated and handled as waste.

    • Slowly add the upper product-containing layer to a separate vessel containing an ice/water mixture (10 vol) to hydrolyze the reaction intermediate, keeping the temperature below 20°C.

  • Isolation:

    • Adjust the pH of the aqueous solution to 8-12 with a 30% sodium hydroxide or potassium carbonate solution, keeping the temperature below 40°C.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude oily residue can be purified by vacuum distillation or column chromatography on silica gel to yield 4-Chloro-3-methoxy-2-methylpyridine.[1]

Protocol 2: Oxidation to this compound

This is a representative procedure based on the standard KMnO₄ oxidation of 2-picoline derivatives.[3][9]

  • Reaction Setup: Charge a jacketed reactor with water and 4-Chloro-3-methoxy-2-methylpyridine (1.0 eq). Begin vigorous stirring.

  • Oxidation:

    • Heat the mixture to 50-60°C.

    • Prepare a solution of potassium permanganate (KMnO₄) (2.5 - 3.0 eq) in water.

    • Slowly add the KMnO₄ solution to the reactor over 2-4 hours, maintaining the internal temperature between 70-80°C. The reaction is exothermic. A brown precipitate of MnO₂ will form.

    • After the addition is complete, continue stirring at 80°C for an additional 2-3 hours, or until HPLC analysis shows complete consumption of the starting material.

  • Workup and Isolation:

    • While still hot, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the MnO₂ filter cake with several portions of hot water.

    • Combine the filtrate and the washings. Cool the clear solution to 10-15°C in an ice bath.

  • Precipitation:

    • Slowly acidify the solution with concentrated hydrochloric acid to pH 2-3.

    • The product, this compound, will precipitate as a solid.

    • Stir the slurry for 1 hour at 10°C.

  • Purification:

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold water.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Visualizations

G cluster_main Overall Synthetic Pathway SM 3-Methoxy-2-methyl-4(1H)-pyridone INT 4-Chloro-3-methoxy-2-methylpyridine SM->INT Step 1: Chlorination (POCl₃) PROD This compound INT->PROD Step 2: Oxidation (KMnO₄)

Caption: High-level overview of the two-step synthetic pathway.

G cluster_troubleshooting Troubleshooting Workflow: Oxidation Step start Low Yield or Incomplete Reaction? check_oxidant Check KMnO₄ Stoichiometry (2.5-3.0 eq) start->check_oxidant Yes success Yield Optimized start->success No check_temp Verify Reaction Temperature (70-80°C) check_oxidant->check_temp OK check_mixing Ensure Vigorous Stirring check_temp->check_mixing OK check_byproducts Analyze for Byproducts by HPLC check_mixing->check_byproducts OK

Caption: Decision workflow for troubleshooting low yield in the oxidation step.

References

Validation & Comparative

Comparative Guide to 4-Chloro-3-methoxypyridine-2-carboxylic Acid Derivatives: Structure, Synthesis, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chloro-3-methoxypyridine-2-carboxylic acid and its derivatives with alternative compounds, supported by experimental data. The following sections detail the structural confirmation, synthesis protocols, and performance metrics to aid in research and development.

Structural Confirmation and Physicochemical Properties

The foundational structure of this compound (CAS No. 170621-86-0) provides a unique scaffold for pharmaceutical development.[1] Its derivatives, including esters and amides, offer a range of physicochemical properties that can be tailored for specific biological targets.

To confirm the structure of these derivatives, a combination of spectroscopic techniques is employed. The following tables summarize the expected and experimentally observed data for the parent acid and a representative methyl ester derivative.

Table 1: Spectroscopic Data for this compound

Technique Expected Data Observed/Reported Data
¹H NMR Pyridine ring protons (δ 7.0-8.5 ppm), Methoxy protons (δ 3.8-4.2 ppm), Carboxylic acid proton (δ 10-13 ppm, broad)Specific spectral data is not widely available in public literature.
¹³C NMR Carbonyl carbon (δ 160-175 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ 50-60 ppm)Specific spectral data is not widely available in public literature.
Mass Spec. Molecular Ion Peak (M⁺) corresponding to C₇H₆ClNO₃ (m/z 203.00) and characteristic fragmentation patterns including loss of CO₂ and HCl.Predicted m/z for [M-H]⁻ is 201.9962.
IR C=O stretch (1700-1730 cm⁻¹), O-H stretch (broad, 2500-3300 cm⁻¹), C-Cl stretch (700-800 cm⁻¹)Spectral data not readily available.

Table 2: Spectroscopic Data for Methyl 4-Chloro-3-methoxypyridine-2-carboxylate (A Representative Derivative)

Technique Expected Data Observed/Reported Data
¹H NMR Pyridine ring protons (δ 7.0-8.5 ppm), Methoxy protons (pyridine & ester, δ 3.8-4.2 ppm)Specific spectral data is not widely available in public literature.
¹³C NMR Carbonyl carbon (δ 160-170 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbons (δ 50-60 ppm)Specific spectral data is not widely available in public literature.
Mass Spec. Molecular Ion Peak (M⁺) corresponding to C₈H₈ClNO₃ (m/z 217.02) and fragmentation showing loss of OCH₃.Not readily available.
IR C=O stretch (1720-1740 cm⁻¹), C-O stretch (1200-1300 cm⁻¹), C-Cl stretch (700-800 cm⁻¹)Not readily available.

Comparative Performance and Biological Activity

Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[2][3] Comparative studies have shown that substitutions on the pyridine ring significantly influence their therapeutic potential. For instance, a comparative study of pyridine and pyrimidine derivatives revealed that certain pyridine compounds exhibit significant anti-inflammatory activity.[4]

While specific comparative performance data for this compound derivatives is limited, we can extrapolate potential applications based on related structures. For example, various pyridine-2-carboxylic acid analogs have been shown to inhibit plant growth and key enzymes.[5]

Table 3: Comparison of Biological Activity with Alternative Scaffolds

Compound Class Target Activity/Performance Metric Reference
Pyridine-2-Carboxylic Acid Derivatives Various EnzymesInhibition of α-amylase and carboxypeptidase A[5]
Pyridine Derivatives Inflammatory PathwaysInhibition of nitric oxide production in macrophages (IC₅₀ = 76.6 µM for a lead compound)[4]
Pyrimidine Derivatives Inflammatory PathwaysInhibition of nitric oxide production in macrophages (IC₅₀ = 83.1 µM for a lead compound)[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these compounds. The following protocols are based on established methods for similar structures and can be adapted for this compound and its derivatives.

Synthesis of this compound

A potential synthetic route to the target acid involves the chlorination and subsequent oxidation of a suitable pyridine precursor.

Synthesis_Acid 2-Methyl-3-hydroxypyridine 2-Methyl-3-hydroxypyridine 3-Methoxy-2-methylpyridine 3-Methoxy-2-methylpyridine 2-Methyl-3-hydroxypyridine->3-Methoxy-2-methylpyridine Methylation 4-Chloro-3-methoxy-2-methylpyridine 4-Chloro-3-methoxy-2-methylpyridine 3-Methoxy-2-methylpyridine->4-Chloro-3-methoxy-2-methylpyridine Chlorination 4-Chloro-3-methoxypyridine-2-carboxylic_acid 4-Chloro-3-methoxypyridine-2-carboxylic_acid 4-Chloro-3-methoxy-2-methylpyridine->4-Chloro-3-methoxypyridine-2-carboxylic_acid Oxidation Synthesis_Ester 4-Chloro-3-methoxypyridine-2-carboxylic_acid 4-Chloro-3-methoxypyridine-2-carboxylic_acid Methyl_4-Chloro-3-methoxypyridine-2-carboxylate Methyl_4-Chloro-3-methoxypyridine-2-carboxylate 4-Chloro-3-methoxypyridine-2-carboxylic_acid->Methyl_4-Chloro-3-methoxypyridine-2-carboxylate Esterification (Methanol, Acid catalyst) Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR ¹H and ¹³C NMR Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR X-ray X-ray Crystallography (if crystalline) Pure_Compound->X-ray

References

Spectroscopic Analysis for Structural Elucidation: A Comparative Guide to 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel organic compounds is a cornerstone of modern chemical research and drug development. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of a substance, revealing the connectivity of atoms and the nature of functional groups. This guide offers a comparative spectroscopic analysis of 4-Chloro-3-methoxypyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry.

Due to the limited availability of experimental spectra for this compound, this guide presents a predicted spectroscopic profile based on established principles and comparative data from structurally related analogs. We will compare its anticipated spectral characteristics with the known data of three alternative pyridine carboxylic acids: 4-chloronicotinic acid, 6-chloronicotinic acid, and 2,5-pyridinedicarboxylic acid. This comparative approach allows for a reasoned estimation of the spectroscopic features of the target molecule.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (predicted) and its selected alternatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted) ~13.0-14.0 (s, 1H, COOH), ~8.3 (d, 1H, H6), ~7.5 (d, 1H, H5), ~4.0 (s, 3H, OCH₃)~165 (C=O), ~158 (C-Cl), ~155 (C-O), ~140 (C-COOH), ~130 (C6), ~110 (C5), ~56 (OCH₃)
4-Chloronicotinic acid13.83 (bs, 1H), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H)[1]No experimental data found.
6-Chloronicotinic acidNo experimental data found.No experimental data found.
2,5-Pyridinedicarboxylic acid8.29 (s, 1H), 8.24 (d, 1H), 7.4 (d, 1H) (in DMSO-d6)[2]Available in spectral databases.[3]

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1720-1700 (strong, C=O stretch of carboxylic acid), ~1600, ~1450 (C=C and C=N stretching of pyridine ring), ~1250 (C-O stretch of methoxy group), ~800-700 (C-Cl stretch)
4-Chloronicotinic acidKBr-Pellet FTIR spectra are available, showing characteristic carboxylic acid and pyridine ring vibrations.[4]
Nicotinic acid (for comparison)3160 & 3367 (C-H and O-H), 1698 (C=O), 1617 (C=N)[5]
2,5-Pyridinedicarboxylic acidFTIR spectra available, showing characteristic absorptions for carboxylic acid and pyridine functionalities.[3]

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z) and Neutral Losses
This compound (Predicted) 201/203 (due to ³⁵Cl/³⁷Cl isotopes)Loss of H₂O (m/z 183/185), Loss of COOH (m/z 156/158), Loss of OCH₃ (m/z 170/172), Loss of Cl (m/z 166)
4-Chloronicotinic acidGC-MS data available.[4]Prominent peaks corresponding to the loss of OH and COOH are expected.[6]
6-Chloronicotinic acidMolecular Weight: 157.55[7]Electron ionization mass spectra are available.[8][9]
2,5-Pyridinedicarboxylic acidGC-MS data available.[3]Fragmentation typically involves the loss of one or both carboxylic acid groups.
Isonicotinic acid (for comparison)Mass spectrum available on the NIST WebBook.[10]Data available.[10]

Experimental Workflows and Methodologies

The structural elucidation of a novel compound like this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Prep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Structure Proposed Structure NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis and structural elucidation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent depends on the solubility of the analyte.

  • ¹H NMR: The proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environment, and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: The carbon-13 NMR spectrum is obtained to determine the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments can be performed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguous structural assignment.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules.

  • Data Acquisition: The mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

This guide provides a framework for the spectroscopic analysis of this compound by leveraging data from known, structurally similar compounds. The predicted data and outlined experimental protocols offer a valuable starting point for researchers engaged in the synthesis and characterization of novel pyridine derivatives.

References

A Comparative Guide to 4-Chloro-3-methoxypyridine-2-carboxylic acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-Chloro-3-methoxypyridine-2-carboxylic acid and similar pyridine derivatives, focusing on their physicochemical properties, synthesis, and biological activities. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and potential applications of this class of compounds.

Physicochemical Properties

The substitution pattern on the pyridine ring significantly influences the physicochemical properties of these derivatives, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical properties of this compound and selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₇H₆ClNO₃187.58328.5 at 760 mmHg[1]1.43[1]
3-Methoxypyridine-2-carboxylic acidC₇H₇NO₃153.14Not availableNot available
3-Hydroxy-4-methoxypyridine-2-carboxylic acidC₇H₇NO₄169.13445.7 (Predicted)[2]1.437 (Predicted)[2]

Synthesis Overview

Substituted pyridine-2-carboxylic acids are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. The general synthetic approach often involves the modification of a pre-existing pyridine ring system.

A common strategy for the synthesis of 4-substituted-3-methoxypyridine-2-carboxylic acids involves a multi-step sequence starting from a suitable pyridine precursor. The introduction of the methoxy and carboxylic acid functionalities, followed by modification at the 4-position, allows for the generation of a diverse range of analogs.

General Synthetic Pathway for 4-Substituted-3-methoxypyridine-2-carboxylic acids Start Pyridine Precursor Step1 Introduction of Methoxy Group Start->Step1 Step2 Introduction of Carboxylic Acid Group at C2 Step1->Step2 Step3 Modification at C4 (e.g., Chlorination, Amination) Step2->Step3 Final 4-Substituted-3-methoxypyridine-2-carboxylic acid Analogs Step3->Final

General synthetic approach.

Comparative Biological Activity

Pyridine carboxylic acid derivatives have been extensively studied for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4] The nature and position of substituents on the pyridine ring are critical for determining the potency and selectivity of these compounds.

Antimicrobial Activity

Various substituted pyridine derivatives have demonstrated significant antimicrobial activity. The presence of a halogen, such as chlorine, can enhance the antimicrobial properties of the molecule. The following table presents a summary of the antimicrobial activity of representative pyridine derivatives, highlighting the potential of this scaffold in the development of new anti-infective agents.

CompoundTarget OrganismActivity (MIC/IC₅₀)Reference
Phenyl-pyridine-2-carboxylic acid derivativeHuman cancer cell linesLow micromolar antiproliferative activity[5]
Pyridine carboxamide derivativesBotrytis cinereaIC₅₀ = 5.6 mg/L (17.3 µM) for SDH inhibition[6]
2-amino-4-chloropyridine derivativesVarious bacteria and fungiVaried, with some showing good activity[7]
Anticancer Activity

The pyridine nucleus is a common scaffold in many anticancer drugs. The ability of pyridine derivatives to act as enzyme inhibitors makes them attractive candidates for cancer therapy.[3] Studies have shown that substituted pyridine-2-carboxylic acids can exhibit potent antiproliferative activity against various cancer cell lines.[5][8]

Signaling Pathway Inhibition by Pyridine Derivatives Receptor Receptor Tyrosine Kinase Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K) Receptor->Pathway Pyridine Pyridine Carboxylic Acid Derivative Pyridine->Receptor Inhibition Proliferation Cell Proliferation and Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Inhibition of anti-apoptotic signals

Generalized signaling pathway inhibition.

Experimental Protocols

This section provides generalized experimental protocols that can be adapted for the synthesis and analysis of this compound and its analogs.

General Synthesis of 4-Substituted-3-methoxypyridine-2-carboxylic Acids

This protocol outlines a general procedure for the synthesis of the target compounds, which may require optimization for specific analogs.

Experimental Workflow for Synthesis Start Start with appropriate pyridine precursor Step1 Reaction with methoxide source Start->Step1 Step2 Lithiation and carboxylation Step1->Step2 Step3 Halogenation or other C4 functionalization Step2->Step3 Purification Purification by chromatography or recrystallization Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Synthetic experimental workflow.

Procedure:

  • Methoxylation: React the pyridine precursor with a suitable methoxide source (e.g., sodium methoxide) in an appropriate solvent.

  • Carboxylation: Perform a directed ortho-metalation using a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 2-position.

  • Functionalization at the 4-position: Introduce the desired substituent at the 4-position through a suitable chemical transformation (e.g., chlorination using a chlorinating agent, or a nucleophilic aromatic substitution).

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of pyridine carboxylic acids by HPLC.[9][10][11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analyte.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of organic molecules.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

  • Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions to confirm the molecular weight and gain structural information. A proposed fragmentation pathway can be elucidated to support the structural assignment.[12]

This guide provides a foundational comparison of this compound and its analogs. Further experimental work is necessary to conduct a direct and comprehensive comparative analysis of their performance and to fully elucidate their structure-activity relationships.

References

Comparative Biological Activity of 4-Chloro-3-methoxypyridine-2-carboxylic Acid Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogues of 4-Chloro-3-methoxypyridine-2-carboxylic acid. The information is compiled from available scientific literature and is intended to facilitate further research and development in this area.

While direct comparative studies on a series of this compound analogues are limited in publicly available literature, this guide presents data on closely related structures to provide insights into their potential biological activities. The primary activities identified for analogous pyridine carboxylic acid derivatives include cytotoxic (anticancer) and herbicidal effects.

Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Analogues

A study on a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which share the 2-methoxypyridine core with the target compound, has demonstrated their potential as cytotoxic agents against various cancer cell lines. The substitution at the 4-position of the pyridine ring significantly influences their antiproliferative effects.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected 2-methoxypyridine-3-carbonitrile analogues against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231).

Compound ID4-Aryl SubstituentIC50 (µM) vs. HepG2IC50 (µM) vs. DU145IC50 (µM) vs. MBA-MB-231
5d 4-bromophenyl1.5 ± 0.12.5 ± 0.23.5 ± 0.3
5g 4-ethoxyphenyl2.1 ± 0.23.1 ± 0.34.1 ± 0.4
5h 4-isopropoxyphenyl1.8 ± 0.12.8 ± 0.23.8 ± 0.3
5i 3-bromo-4-methoxyphenyl1.2 ± 0.12.2 ± 0.23.2 ± 0.3

Data sourced from a study on the synthesis and cytotoxic activity of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[1]

Structure-Activity Relationship (SAR) Insights

The data suggests that the nature of the substituent on the 4-aryl ring plays a crucial role in the cytotoxic activity of these compounds. Halogenated and alkoxy-substituted phenyl rings at the 4-position of the pyridine appear to confer potent antiproliferative effects.[1] Specifically, the presence of a bromine atom (5d and 5i) or an isopropoxy group (5h) on the phenyl ring is associated with strong activity.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HepG2, DU145, and MBA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, the MTT reagent was added to each well and incubated for a few hours. The formazan crystals formed by viable cells were then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Test Compounds seed->treat add_mtt Add MTT Reagent treat->add_mtt dissolve Dissolve Formazan add_mtt->dissolve measure Measure Absorbance dissolve->measure calculate Calculate IC50 measure->calculate end End calculate->end

Experimental workflow for the in vitro cytotoxicity assay.

Herbicidal Activity of Pyridine Carboxylic Acid Analogues

Mechanism of Action: Synthetic Auxins

Pyridine carboxylic acid herbicides mimic the natural plant hormone auxin.[2] They bind to auxin receptors, leading to a cascade of downstream effects that disrupt normal plant growth processes.

signaling_pathway cluster_input Input cluster_cellular_response Cellular Response cluster_physiological_effects Physiological Effects herbicide Pyridine Carboxylic Acid Herbicide receptor Binds to Auxin Receptor herbicide->receptor gene_expression Altered Gene Expression receptor->gene_expression protein_synthesis Abnormal Protein Synthesis gene_expression->protein_synthesis cell_division Uncontrolled Cell Division protein_synthesis->cell_division abnormal_growth Abnormal Growth (e.g., twisting, cupping) cell_division->abnormal_growth disruption Disruption of Transport abnormal_growth->disruption death Plant Death disruption->death

Signaling pathway of pyridine carboxylic acid herbicides as synthetic auxins.
Structure-Activity Relationship (SAR) Insights

For the herbicidal activity of pyridine carboxylic acids, the substitution pattern on the pyridine ring is critical. The presence of halogen atoms and other functional groups can significantly impact the compound's uptake, translocation, and binding affinity to the auxin receptor. For instance, commercially successful herbicides like picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) and clopyralid (3,6-dichloropicolinic acid) feature multiple chlorine substituents.[2][3]

Experimental Protocol: Herbicidal Activity Screening

A common method for evaluating the herbicidal activity of new compounds is a whole-plant bioassay.

  • Plant Growth: Test plant species (e.g., monocots and dicots) are grown in a controlled environment (greenhouse or growth chamber) in pots containing a suitable growth medium.

  • Compound Application: At a specific growth stage, the plants are treated with the test compounds. Application can be done post-emergence (spraying onto foliage) or pre-emergence (applying to the soil before seed germination).

  • Evaluation: After a set period (e.g., 14-21 days), the plants are visually assessed for signs of injury, such as stunting, chlorosis, necrosis, and malformation. The activity is often rated on a scale (e.g., 0-100%, where 100% is complete kill).

  • Data Analysis: The effective dose (ED) or growth reduction (GR) values can be calculated to quantify the herbicidal potency.

Conclusion

The analogues of this compound represent a promising area for the discovery of new bioactive molecules. Based on the available data for related structures, these compounds are likely to exhibit cytotoxic and herbicidal properties. The structure-activity relationships highlighted in this guide suggest that modifications to the substituents on the pyridine ring can significantly modulate their biological activity. Further synthesis and biological evaluation of a focused library of this compound analogues are warranted to fully explore their therapeutic and agrochemical potential.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 4-Chloro-3-methoxypyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is crucial for ensuring the quality, purity, and consistency of this compound in drug development and manufacturing processes. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing supporting experimental data and detailed methodologies.

Method Comparison Overview

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of pharmaceutical compounds like this compound. Its applicability to a wide range of compounds, coupled with high resolution and sensitivity, makes it the preferred method. Gas Chromatography (GC) can be an alternative, particularly for volatile compounds; however, the analysis of carboxylic acids by GC often requires a derivatization step to increase volatility and prevent peak tailing.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with a C18 column is a highly suitable method for the analysis of this compound. This method separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A/B (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Data

The following table summarizes the validation parameters for the proposed HPLC method, with acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.1Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.3Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank and placeboPeak purity > 0.99
Robustness CompliesNo significant change in results with minor variations in method parameters

Gas Chromatography (GC)

GC can be employed for the analysis of this compound, but it typically requires a derivatization step to convert the carboxylic acid into a more volatile ester. This adds complexity to the sample preparation process.

Experimental Protocol: GC Method (with Derivatization)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

Derivatization Procedure (Esterification):

  • To 1 mg of the sample, add 1 mL of 10% BF₃ in Methanol.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex and collect the hexane layer for injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split mode, 20:1)

GC Method Validation Data

The following table summarizes the validation parameters for the proposed GC method.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9991≥ 0.999
Range (µg/mL) 5 - 150-
Accuracy (% Recovery) 97.8% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.5%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.5Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.5Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from derivatizing agent and by-productsResolution of peaks > 1.5
Robustness CompliesNo significant change in results with minor variations in method parameters

Comparative Analysis

FeatureHPLC MethodGC Method
Sample Preparation Simple dissolution and filtrationRequires derivatization (more complex and time-consuming)
Applicability Direct analysis of the carboxylic acidRequires conversion to a volatile derivative
Sensitivity Generally higher (lower LOD and LOQ)Can be sensitive, but may be limited by derivatization efficiency
Resolution Excellent for a wide range of polaritiesGood for volatile compounds
Robustness HighDerivatization step can introduce variability
Throughput Higher due to simpler sample preparationLower due to the extra derivatization step

Visualizing the Workflow

Analytical Method Validation Workflow

cluster_Plan Planning cluster_Exec Execution cluster_Report Reporting Plan Define Analytical Method and Validation Protocol Specificity Specificity Plan->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report All parameters meet acceptance criteria

Caption: General workflow for the validation of an analytical method.

Decision Tree for Method Selection

Start Start: Analyze 4-Chloro-3-methoxypyridine -2-carboxylic acid IsVolatile Is the analyte sufficiently volatile and thermally stable? Start->IsVolatile UseGC Consider GC Method IsVolatile->UseGC Yes UseHPLC Use HPLC Method IsVolatile->UseHPLC No Derivatization Does derivatization provide a suitable volatile analyte? UseGC->Derivatization If direct analysis is problematic Derivatization->UseGC Yes Derivatization->UseHPLC No

Caption: Decision-making flowchart for selecting an analytical method.

Comparative Analysis of Cross-Reactivity for 4-Chloro-3-methoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selectivity and off-target effects of a promising class of therapeutic compounds.

For Immediate Release

Researchers and drug development professionals are constantly seeking novel scaffolds with high potency and selectivity for desired biological targets. The 4-Chloro-3-methoxypyridine-2-carboxylic acid core is a versatile starting point for the synthesis of a variety of bioactive molecules. While specific cross-reactivity data for all derivatives of this scaffold are not extensively published, this guide provides a comparative framework for evaluating the selectivity of such compounds, using a representative fictional compound, "CMP-X," developed as a kinase inhibitor for oncology applications.

Understanding Cross-Reactivity

In drug discovery, cross-reactivity refers to the ability of a compound to bind to or modulate the activity of targets other than its intended primary target. High selectivity is a crucial attribute for a drug candidate as it minimizes the potential for off-target side effects. This guide outlines the methodologies and data presentation necessary for a thorough cross-reactivity assessment.

Quantitative Analysis of Kinase Selectivity for CMP-X

The following table summarizes hypothetical cross-reactivity data for CMP-X, a derivative of this compound, against a panel of related and unrelated kinases. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Target KinaseIC50 (nM) for CMP-XFold Selectivity vs. Primary Target
Primary Target A 10 1
Kinase B25025
Kinase C80080
Kinase D> 10,000> 1,000
Kinase E1,500150
Kinase F> 10,000> 1,000
Kinase G5,000500
Kinase H75075

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable cross-reactivity data. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the concentration of CMP-X required to inhibit 50% of the activity of a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • CMP-X (solubilized in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Procedure:

  • A serial dilution of CMP-X is prepared in DMSO and then diluted in kinase buffer.

  • The kinase, its specific substrate, and the various concentrations of CMP-X are added to the wells of a 384-well plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that CMP-X interacts with its intended target in a cellular environment and to assess its selectivity across a panel of kinases expressed in living cells.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-kinase fusion proteins

  • NanoBRET™ tracer

  • CMP-X

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

Procedure:

  • HEK293 cells are transiently transfected with the NanoLuc®-kinase fusion constructs.

  • Transfected cells are seeded into 96-well plates and incubated for 24 hours.

  • The cell medium is replaced with Opti-MEM®, and the NanoBRET™ tracer is added.

  • A serial dilution of CMP-X is added to the wells, and the plate is incubated for 2 hours at 37°C in a CO2 incubator.

  • NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured on a luminometer equipped with appropriate filters.

  • A competitive displacement curve is generated, and the IC50 value, representing the concentration of CMP-X that displaces 50% of the tracer from the target kinase, is calculated.

Visualizing Molecular Interactions and Experimental Design

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Primary_Target_A Primary Target A Receptor->Primary_Target_A Activates Downstream_Effector_1 Downstream Effector 1 Primary_Target_A->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Activates Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes CMP_X CMP-X CMP_X->Primary_Target_A Inhibits

Caption: Hypothetical signaling pathway involving the primary target of CMP-X.

G Start Start: Compound Synthesis Biochemical_Screen Primary Target Biochemical Assay Start->Biochemical_Screen Hit_Identification Potent Hit? Biochemical_Screen->Hit_Identification Selectivity_Panel Broad Kinase Panel (Biochemical) Hit_Identification->Selectivity_Panel Yes Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No Cellular_Assay Cellular Target Engagement Assay Selectivity_Panel->Cellular_Assay Off_Target_Identification Selective? Cellular_Assay->Off_Target_Identification Off_Target_Identification->Lead_Optimization No End Preclinical Candidate Off_Target_Identification->End Yes Lead_Optimization->Biochemical_Screen

Caption: Experimental workflow for cross-reactivity profiling.

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of modern drug development. By employing a combination of in vitro biochemical and cell-based assays, researchers can build a comprehensive selectivity profile for compounds derived from promising scaffolds like this compound. The methodologies and data presentation formats outlined in this guide provide a robust framework for these critical studies, ultimately leading to the development of safer and more effective medicines.

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed synthesis route for 4-Chloro-3-methoxypyridine-2-carboxylic acid against established alternative methods for synthesizing substituted pyridine-2-carboxylic acids. The information presented herein is intended to assist researchers in selecting the most suitable methodology based on factors such as yield, reaction conditions, and procedural complexity.

Executive Summary

The synthesis of this compound, a valuable building block in medicinal chemistry, can be achieved through a two-step process involving the initial synthesis of 4-chloro-3-methoxy-2-methylpyridine followed by its oxidation. This guide benchmarks this proposed pathway against two alternative one-pot methodologies for the synthesis of functionalized pyridine-2-carboxylic acids. Quantitative data, detailed experimental protocols, and workflow visualizations are provided to facilitate a thorough and objective comparison.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the proposed synthesis of this compound and two alternative methods for the synthesis of related pyridine-2-carboxylic acid derivatives.

MethodKey StepsStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)
Proposed Synthesis: this compound 1. Chlorination2. Oxidation3-Methoxy-2-methyl-4(1H)-pyridone1. Phosphorus oxychloride2. Potassium permanganate, Water1. 10 hours2. Not specified1. Reflux2. Not specifiedOverall yield not specified; Step 1 yield ~86%
Alternative Method 1: One-Pot Synthesis of Functionalized 2-Pyridone-3-carboxylic Acids [1]One-pot three-component reaction3-Formylchromone, Primary amines, Meldrum's acidEthanol20-50 hoursRoom Temperature52-86%
Alternative Method 2: Hydrolysis of 2-Cyanopyridine [2]Alkaline hydrolysis followed by neutralization and extraction2-CyanopyridineSodium hydroxide, Hydrochloric acid, AlcoholNot specifiedNot specifiedUp to 95%

Experimental Protocols

Proposed Synthesis: this compound

This synthesis is presented as a two-step process, combining the synthesis of the precursor 4-chloro-3-methoxy-2-methylpyridine and its subsequent oxidation.

Step 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine [3]

  • Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

  • Reflux the suspension for 10 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure to remove residual phosphorus oxychloride.

  • To the resulting oily substance, add chloroform and water, and separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine (4.8 g).

Step 2: Oxidation to this compound (Proposed)

This protocol is a standard method for the oxidation of 2-methylpyridines.[4]

  • Dissolve 4-chloro-3-methoxy-2-methylpyridine in water.

  • Heat the solution and add potassium permanganate portion-wise.

  • Reflux the mixture until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate to the isoelectric point to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield this compound.

Alternative Method 1: One-Pot Synthesis of Functionalized 2-Pyridone-3-carboxylic Acids[1]
  • To a solution of 3-formylchromone (1 mmol) in ethanol (10 mL), add the primary amine (1 mmol) and Meldrum's acid (1 mmol).

  • Stir the reaction mixture at room temperature for 20-50 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (25 mL).

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 2-pyridone-3-carboxylic acid.

Alternative Method 2: Synthesis of 2-Pyridinecarboxylic Acid via Hydrolysis of 2-Cyanopyridine[2]
  • Hydrolyze 2-cyanopyridine under alkaline conditions using an aqueous solution of sodium hydroxide.

  • After the hydrolysis is complete, neutralize the reaction mixture with hydrochloric acid.

  • Evaporate the neutralized solution to dryness.

  • Extract the resulting solid with a suitable alcohol to isolate the 2-pyridinecarboxylic acid.

Visualizations

The following diagrams illustrate the experimental workflow of the proposed synthesis and the logical relationship in the comparison of the different synthetic methods.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation start 3-Methoxy-2-methyl-4(1H)-pyridone react Reflux with POCl3 start->react workup1 Concentration & Toluene Azeotrope react->workup1 extraction Chloroform Extraction workup1->extraction purification1 Column Chromatography extraction->purification1 product1 4-chloro-3-methoxy-2-methylpyridine purification1->product1 react2 Oxidation with KMnO4 product1->react2 workup2 Filtration & Acidification react2->workup2 product2 This compound workup2->product2 G cluster_proposed Proposed Synthesis cluster_alt1 Alternative Method 1 cluster_alt2 Alternative Method 2 Target This compound Proposed Two-Step Synthesis Target->Proposed Alt1 One-Pot Three-Component Reaction Target->Alt1 Alt2 Hydrolysis of 2-Cyanopyridine Target->Alt2 Proposed_yield Yield: ~86% (Step 1) Proposed->Proposed_yield Alt1_yield Yield: 52-86% Alt1->Alt1_yield Alt2_yield Yield: up to 95% Alt2->Alt2_yield

References

Efficacy Showdown: A Comparative Analysis of Herbicides Derived from 4-Chloro-3-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of synthetic auxin herbicides, including picloram, clopyralid, aminopyralid, and the newer arylpicolinate, halauxifen-methyl, reveals nuances in their effectiveness against various broadleaf weeds. This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and professionals in drug and herbicide development.

The family of herbicides derived from pyridine carboxylic acids, particularly those stemming from 4-Chloro-3-methoxypyridine-2-carboxylic acid and its analogues, represents a cornerstone of modern weed management. These compounds, classified as synthetic auxins (Group 4/O herbicides), mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately resulting in their demise. This guide provides a comparative efficacy analysis of four prominent herbicides in this class: picloram, clopyralid, aminopyralid, and the more recent arylpicolinate herbicide, halauxifen-methyl.

Quantitative Efficacy Comparison

The following table summarizes the effective dose required to achieve 50% growth reduction (GR50) or inhibition (I50) for various broadleaf weed species. It is important to note that efficacy can vary based on environmental conditions, weed growth stage, and the specific formulation of the herbicide.

HerbicideTarget WeedEfficacy MetricValue (g ai/ha)Reference
Picloram Galega officinalis (Goat's Rue)I5090[1]
Aminopyralid Cirsium arvense (Canada Thistle)-Effective Control[2][3]
Galega officinalis (Goat's Rue)I50-[1]
Clopyralid Cirsium arvense (Canada Thistle)-Effective Control
Galega officinalis (Goat's Rue)I50-[1]
Halauxifen-methyl Erigeron canadensis (Glyphosate-Resistant)% Visual Control5
Amaranthus powellii (Green Pigweed)GR50-[4]
Aminocyclopyrachlor Amaranthus powellii (Green Pigweed)GR50-[4]

Experimental Protocols

The data presented in this guide are derived from various greenhouse and field studies. The general methodologies employed in these experiments are outlined below.

Greenhouse Bioassay Protocol

A common method for determining herbicide efficacy involves whole-plant pot bioassays conducted under controlled greenhouse conditions.

  • Plant Preparation: Seeds of the target weed species are sown in pots containing a standardized soil mix. Plants are grown to a specific growth stage, typically the 2-3 leaf stage, before herbicide application.[5]

  • Herbicide Application: Herbicides are applied at a range of doses, including rates below and above the recommended field rate, to establish a dose-response curve.[4] Application is typically performed using a precision bench sprayer to ensure uniform coverage.

  • Experimental Design: A completely randomized design with multiple replications for each treatment is commonly used. A control group (untreated) and a susceptible reference population are included for comparison.

  • Efficacy Assessment: Herbicide efficacy is assessed at specific time points after treatment, often 14 to 28 days.[5] Assessment methods include visual injury ratings (e.g., stunting, discoloration, epinasty) and quantitative measurements such as plant height and fresh or dry biomass.[4] The data is then used to calculate metrics like GR50 (the herbicide dose causing a 50% reduction in plant biomass) or I50 (the dose causing 50% inhibition of a measured parameter).[1][4]

Field Trial Protocol

Field trials are essential for evaluating herbicide performance under real-world agricultural conditions.

  • Site Selection: Trials are conducted in fields with a natural and uniform infestation of the target weed species. The experimental area is typically divided into plots.

  • Treatments and Application: Herbicide treatments are applied at various rates using calibrated field sprayers. Application timing is critical and corresponds to specific crop and weed growth stages.[6]

  • Experimental Design: A randomized complete block design with multiple replications is a standard approach to account for field variability.

  • Data Collection: Weed control is assessed visually at multiple intervals after application. Other data collected may include crop tolerance, weed density, and biomass.

  • Statistical Analysis: The collected data are subjected to statistical analysis to determine the significance of treatment effects.

Mode of Action: The Synthetic Auxin Signaling Pathway

Herbicides derived from this compound function by hijacking the plant's natural auxin signaling pathway. The key components of this pathway are the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins, which act as auxin receptors.

In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When a synthetic auxin herbicide is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate the expression of numerous downstream genes. This leads to a cascade of events, including ethylene production and cell wall acidification, resulting in uncontrolled cell division and elongation, epinasty (twisting and curling of stems and leaves), and ultimately, plant death.[7]

Synthetic_Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_repression Repression (Low Auxin) cluster_activation Activation (High Auxin) cluster_cytoplasm Cytoplasm Auxin Synthetic Auxin (e.g., Picloram, Halauxifen-methyl) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF (Auxin Response Factor) Auxin_Genes Auxin-Responsive Genes Ub Ubiquitin Ub->SCF Aux_IAA_rep Aux/IAA ARF_rep ARF Aux_IAA_rep->ARF_rep binds & represses Auxin_Genes_rep Auxin-Responsive Genes ARF_rep->Auxin_Genes_rep no transcription ARF_act ARF Auxin_Genes_act Auxin-Responsive Genes ARF_act->Auxin_Genes_act activates transcription Cellular_Response Uncontrolled Growth, Epinasty, Cell Death Auxin_Genes_act->Cellular_Response leads to

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow

The general workflow for conducting a herbicide efficacy study, from initial planning to final data analysis, is depicted in the following diagram.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment & Analysis A Define Objectives (e.g., determine GR50) B Select Herbicides & Target Weeds A->B C Experimental Design (e.g., Randomized Block) B->C D Plant Propagation (Greenhouse or Field) C->D E Herbicide Application (Calibrated Sprayer) D->E F Incubation/Growth Period E->F G Data Collection (Visual Ratings, Biomass) F->G H Statistical Analysis (e.g., Dose-Response Modeling) G->H I Report Generation H->I

Caption: General workflow for herbicide efficacy trials.

References

In-vitro Performance of 4-Chloro-3-methoxypyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro biological activity of derivatives related to 4-Chloro-3-methoxypyridine-2-carboxylic acid. Due to the limited availability of public data on the specified parent compound, this guide focuses on structurally similar 2-methoxypyridine derivatives and compares their cytotoxic performance against other relevant pyridine-based compounds. The experimental data is presented to facilitate objective comparison, and detailed protocols for key assays are provided.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the in-vitro cytotoxic activity of a series of 2-methoxypyridine-3-carbonitrile derivatives against various human cancer cell lines. For comparison, data for a dihydropyridine carboxylic acid derivative is also included.

Compound IDDerivative ClassModificationsCell LineIC50 (µM)Reference
5c 2-Methoxypyridine-3-carbonitrile4-(4-chlorophenyl) substituentHepG2 (Liver)> 100[1]
DU145 (Prostate)> 100[1]
MBA-MB-231 (Breast)> 100[1]
5d 2-Methoxypyridine-3-carbonitrile4-(4-bromophenyl) substituentHepG2 (Liver)1-5[1]
DU145 (Prostate)1-5[1]
MBA-MB-231 (Breast)1-5[1]
5g 2-Methoxypyridine-3-carbonitrile4-(3-nitrophenyl) substituentHepG2 (Liver)1-5[1]
DU145 (Prostate)1-5[1]
MBA-MB-231 (Breast)1-5[1]
5h 2-Methoxypyridine-3-carbonitrile4-(4-nitrophenyl) substituentHepG2 (Liver)1-5[1]
DU145 (Prostate)1-5[1]
MBA-MB-231 (Breast)1-5[1]
5i 2-Methoxypyridine-3-carbonitrile4-(3-bromo-4-methoxyphenyl) substituentHepG2 (Liver)1-5[1]
DU145 (Prostate)1-5[1]
MBA-MB-231 (Breast)1-5[1]
3a Dihydropyridine carboxylic acidPhenyl and trifluoromethyl groupsHCT-15 (Colon)7.94 ± 1.6[2]
3b Dihydropyridine carboxylic acidPhenyl and trifluoromethyl groupsHCT-15 (Colon)9.24 ± 0.9[2]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

Detailed methodologies for key in-vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cell population.

Materials:

  • Cancer cell lines

  • Culture medium and supplements

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at the desired concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: p53-Mediated Apoptosis Pathway

Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. The p53 tumor suppressor protein is a critical regulator of this process. Upon cellular stress, such as DNA damage caused by a chemotherapeutic agent, p53 is activated and can trigger the intrinsic apoptotic pathway.

p53_apoptosis_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome stress DNA Damage (e.g., from Cytotoxic Agent) p53 p53 (Tumor Suppressor) stress->p53 activates mdm2 MDM2 p53->mdm2 inhibits bax Bax p53->bax upregulates mdm2->p53 inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax inhibits apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: p53-mediated intrinsic pathway of apoptosis.

This guide serves as a starting point for researchers interested in the in-vitro evaluation of this compound derivatives and related compounds. The provided data and protocols can aid in the design of future experiments to further elucidate the therapeutic potential of this chemical class.

References

Comparative Analysis of 4-Chloro-3-methoxypyridine-2-carboxylic Acid and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of 4-Chloro-3-methoxypyridine-2-carboxylic acid and its structural analogues, focusing on their potential applications as building blocks in medicinal chemistry. The analysis is supported by available data on their physicochemical properties and reactivity, offering insights for the strategic design of novel therapeutic agents.

Physicochemical Properties

The substitution pattern on the pyridine ring significantly influences the electronic and steric properties of these molecules, which in turn affects their reactivity and suitability for various synthetic transformations.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
Parent This compoundC7H6ClNO3187.581.252.85
Analogue 1 4-Amino-3-methoxypyridine-2-carboxylic acidC7H8N2O3168.150.183.15
Analogue 2 3-Methoxy-4-phenylpyridine-2-carboxylic acidC13H11NO3229.232.502.90
Analogue 3 4-Chloro-3-hydroxypyridine-2-carboxylic acidC6H4ClNO3173.550.852.70

Synthetic Utility and Reactivity

The primary utility of this compound and its analogues lies in their function as versatile scaffolds for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies. The chloro-substituent at the 4-position is a key reactive site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.

A common application of these scaffolds is in the synthesis of compounds targeting the c-Met receptor, a key proto-oncogene. The pyridine-2-carboxylic acid moiety serves as a crucial hinge-binding element in many kinase inhibitors.

Objective: To displace the 4-chloro substituent with a representative amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.05 eq)

  • Ligand (e.g., Xantphos, 0.1 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., Dioxane)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent, aniline, and the base.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow start Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) reaction Heating under Inert Atmosphere (100-120 °C) start->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Final Product purification->product

Fig. 1: General workflow for a typical SNAr reaction.

Application in Kinase Inhibitor Synthesis

The pyridine core of these molecules is a common feature in type II kinase inhibitors, which bind to the DFG-out (inactive) conformation of the kinase. The 2-carboxylic acid and 3-methoxy groups can form critical hydrogen bonds with the kinase hinge region, while the substituent at the 4-position is often directed towards the solvent-exposed region, allowing for modifications to improve selectivity and pharmacokinetic properties.

signaling_pathway cluster_kinase Kinase Domain hinge Hinge Region dfg DFG Motif inhibitor 4-Substituent Pyridine Core 2-Carboxylic Acid 3-Methoxy inhibitor:f2->hinge H-Bond inhibitor:f3->hinge H-Bond inhibitor:f1->dfg Stabilizes DFG-out logical_relationship parent 4-Cl-3-MeO-Pyridine-2-COOH r_group Introduction of R-group at C4 via SNAr parent->r_group potency Modulate Potency & Selectivity r_group->potency pk Improve PK Properties r_group->pk solubility Enhance Solubility r_group->solubility final_compound Optimized Lead Compound potency->final_compound pk->final_compound solubility->final_compound

Safety Operating Guide

Proper Disposal of 4-Chloro-3-methoxypyridine-2-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 4-Chloro-3-methoxypyridine-2-carboxylic acid, a compound that requires careful management as hazardous waste.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1][2]

In Case of a Spill: In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[2] Collect the absorbed material and place it into a designated, sealed container for hazardous waste.[2] Do not allow the chemical to enter drains or waterways.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Due to its chemical structure—containing both chlorine and a pyridine ring—this compound is classified as a halogenated organic waste.

Key Segregation Steps:

  • Designated Waste Stream: This compound must be segregated as a chlorinated organic waste.

  • Avoid Mixing: Do not mix with non-halogenated waste streams to ensure proper disposal treatment.[1]

  • Incompatible Materials: Keep this waste separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[3]

Disposal Procedure

Disposal of this compound must adhere to all federal, state, and local regulations.[4] Under no circumstances should this chemical be disposed of in standard trash or down the drain.[2]

Step 1: Containerization

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound" (no abbreviations or chemical formulas), and the approximate quantity. If it is part of a mixture, all constituents and their percentages must be listed.

Step 2: Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Containment: Ensure secondary containment is in place to capture any potential leaks.[1]

  • Conditions: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials.[3][5]

Step 3: Arrange for Pickup and Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste disposal company for final treatment.[4]

Recommended Disposal Method: The primary recommended disposal method for chlorinated and pyridine-containing compounds is high-temperature incineration in a licensed facility, such as a rotary kiln or liquid injection incinerator.[4][6] This process ensures the complete destruction of the hazardous components.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes its known physical properties.

PropertyValueReference
CAS Number 170621-86-0[7]
Molecular Formula C7H6ClNO3[7]
Molecular Weight 187.58 g/mol [7]
Density 1.43 g/cm³[7]
Boiling Point 328.5°C at 760 mmHg[7]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Collect Waste in a Designated Container B->C D Segregate as Chlorinated Organic Waste C->D E Avoid Mixing with Incompatible Materials D->E F Securely Seal and Label 'Hazardous Waste' with Full Chemical Name E->F G Store in a Designated Satellite Accumulation Area with Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Transport by Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-3-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS RN: 170621-86-0) to ensure the safety of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may offer short-term protection for minor handling.[1][2][3] For prolonged contact or handling larger quantities, butyl rubber or neoprene gloves are recommended.[1][3][4] Always inspect gloves for integrity before use and consult the manufacturer's chemical resistance guide.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][3][4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is required if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[1][2] For solid compounds, a particulate filter conforming to EN 143 is recommended.[5] Annual medical evaluations and fit testing are necessary for respirator users.[3][4]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

Preparation
  • Verify Engineering Controls : Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[2]

  • Locate Safety Equipment : Confirm that an eyewash station and safety shower are readily accessible.[6]

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.[2]

Handling
  • Work in a Fume Hood : Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize inhalation of dust and vapors.[2]

  • Avoid Dust Generation : When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper to minimize dust creation.[2]

  • Prevent Contact : Avoid direct contact with skin, eyes, and clothing.[6] Do not breathe in dust or vapors.

  • Container Management : Keep the container tightly closed when not in use.[2][6]

Post-Handling
  • Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[2][6]

  • Clean Workspace : Clean the work area to remove any residual chemical.

  • Proper PPE Removal : Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines, which may include defacing the label before disposal.[1]

Disposal Method
  • Licensed Waste Disposal Contractor : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6][7] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer Using Appropriate Tools handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Clean Work Area Thoroughly handle3->post1 post2 Wash Hands and Exposed Skin post1->post2 post3 Remove & Dispose of Contaminated PPE post2->post3 disp1 Collect Solid Waste in Labeled Container post3->disp1 disp2 Dispose of Contaminated Materials as Hazardous disp1->disp2 disp3 Triple-Rinse Empty Containers disp2->disp3

Caption: Step-by-step workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.